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Thermodynamic properties of 2-Chloro-6-ethylaniline

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-6-ethylaniline For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the charac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-6-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-Chloro-6-ethylaniline. Recognizing the current gap in published experimental data for this specific compound, this document serves as a procedural and theoretical blueprint for its analysis. We delve into the critical importance of thermodynamic parameters—such as melting point, boiling point, vapor pressure, and enthalpy of formation—in the context of chemical synthesis, process safety, and pharmaceutical development. Detailed experimental protocols, grounded in established methodologies like Differential Scanning Calorimetry (DSC) and the Thiele tube method, are presented alongside a discussion of computational predictive techniques. By synthesizing field-proven experimental designs with the principles of computational chemistry, this guide offers a robust pathway for researchers to determine and apply the thermodynamic profile of 2-Chloro-6-ethylaniline. Data from structurally analogous compounds are provided to offer context and estimated values, underscoring the structure-property relationships within this chemical family.

Introduction: The Imperative for Thermodynamic Characterization

2-Chloro-6-ethylaniline is a substituted aniline, a class of compounds that serves as a cornerstone for the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The specific arrangement of the chloro and ethyl groups on the aniline scaffold suggests its potential as a key intermediate in the development of targeted therapeutics, where precise molecular architecture is paramount for biological activity. The aniline moiety itself, while versatile, often presents challenges in drug development related to metabolic instability and potential toxicity.[2] Consequently, medicinal chemists frequently modify the aniline core to fine-tune a compound's pharmacological profile, enhancing properties like bioavailability, solubility, and receptor selectivity.[2]

Before a compound like 2-Chloro-6-ethylaniline can be effectively utilized in a synthetic pathway or considered for advanced applications, a thorough understanding of its fundamental physical and chemical properties is essential. Thermodynamic properties are not merely academic data points; they are critical for every stage of the chemical lifecycle, from synthesis and purification to formulation and storage.[3] For instance, knowledge of the boiling point is crucial for designing distillation-based purification processes, while vapor pressure data is vital for safety assessments and handling procedures. In the pharmaceutical realm, properties like melting point and enthalpy of fusion directly influence a drug substance's solubility and dissolution rate, which are key determinants of its bioavailability.[3]

Currently, a survey of the scientific literature reveals a notable absence of experimentally determined thermodynamic data for 2-Chloro-6-ethylaniline. This guide is therefore structured to address this gap, not by presenting pre-existing data, but by providing a comprehensive roadmap for its determination. We will explore the established experimental techniques and computational models that form the bedrock of modern thermochemical analysis. This document is designed to empower researchers and drug development professionals with the necessary knowledge to either undertake the physical characterization of this molecule or to generate reliable computational estimates that can guide early-stage research and development.

Synthesis and Preparation of Analytical Sample

To conduct experimental analysis, a pure sample of 2-Chloro-6-ethylaniline is required. While a specific, optimized synthesis for this molecule is not widely published, a plausible and practical route can be extrapolated from established methods for similar substituted anilines. One such approach is the ortho-lithiation of a suitable precursor, a powerful technique for regioselective functionalization of aromatic rings. For the analogous compound, 2-chloro-6-methylaniline, a practical synthesis involves the ortho-lithiation of 2-chloroaniline followed by methylation.[4][5] A similar strategy could be employed for the ethyl analogue.

A generalized synthetic approach would involve:

  • Protection of the amine: The aniline nitrogen is first protected to prevent side reactions.

  • Directed ortho-lithiation: A strong lithium base, such as tert-butyllithium, is used to deprotonate the position ortho to the directing group (the protected amine).

  • Alkylation: The resulting aryllithium species is quenched with an ethylating agent (e.g., ethyl bromide).

  • Deprotection: The protecting group is removed to yield the final product, 2-Chloro-6-ethylaniline.

Post-synthesis, the compound must be purified to a high degree (>99%) to ensure the accuracy of thermodynamic measurements. Techniques such as fractional distillation or column chromatography would be employed, with purity assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Determination of Thermodynamic Properties

The foundation of chemical process design and safety is built upon accurate, experimentally-derived thermodynamic data.[6] This section details the primary experimental methodologies for determining the key thermodynamic properties of 2-Chloro-6-ethylaniline.

Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Scientific Rationale: The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] As the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference, resulting in a detectable peak in the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus)—the energy required to induce the phase change.[9] This latter value is crucial for solubility modeling and understanding solid-state stability.[3]

Experimental Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) across the expected temperature range of the sample. This is a critical self-validating step to ensure instrumental accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity, powdered 2-Chloro-6-ethylaniline into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an empty, crimped aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation of the sample.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., -50 °C).

    • Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature significantly above the melting transition. A controlled heating rate is essential for accurate determination of the transition temperatures and enthalpies.[10]

    • Hold the temperature constant for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Measurement cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Standard Prepare Weigh 2-5 mg of Sample into Aluminum Pan Calibrate->Prepare Ref Prepare Empty Reference Pan Prepare->Ref Load Load Sample & Reference into DSC Cell Ref->Load Purge Purge with N2 Gas (50 mL/min) Load->Purge Program Execute Thermal Program (-50°C to 250°C at 10°C/min) Purge->Program Thermogram Generate Heat Flow vs. Temperature Thermogram Program->Thermogram Analyze Determine Onset Temp (Tm) Integrate Peak Area (ΔHfus) Thermogram->Analyze

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Boiling Point Determination

Scientific Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] It is a fundamental property for designing distillation processes and for assessing the volatility of a substance. The Thiele tube method is a classic and reliable micro-method for determining boiling points, requiring only a small amount of sample.[11] The principle relies on trapping a small bubble of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the air expands and is replaced by the sample's vapor. At the boiling point, a continuous stream of bubbles will emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the temperature where the vapor pressure inside the capillary equals the external atmospheric pressure—this is the boiling point.

Experimental Protocol for Thiele Tube Method:

  • Sample Preparation: Add approximately 0.5 mL of 2-Chloro-6-ethylaniline to a small test tube or fusion tube.

  • Capillary Tube: Place a small capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently with a Bunsen burner or a hot plate.[12] The design of the Thiele tube ensures uniform heating of the oil bath through convection.

  • Observation: Heat the apparatus until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates that the temperature is just above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath. Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]

  • Validation: Repeat the measurement at least twice to ensure reproducibility. The recorded atmospheric pressure should also be noted, as boiling point is pressure-dependent.

Visualization of Boiling Point Determination Workflow:

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement Sample Add 0.5 mL Sample to Fusion Tube Capillary Insert Inverted Capillary Tube Sample->Capillary Assemble Attach Tube to Thermometer Capillary->Assemble Immerse Immerse in Thiele Tube Oil Bath Assemble->Immerse Heat Gently Heat Side Arm Immerse->Heat Observe Observe for Rapid Stream of Bubbles Heat->Observe Cool Remove Heat & Allow to Cool Observe->Cool Record Record Temperature When Liquid Enters Capillary Cool->Record Repeat Repeat for Reproducibility Record->Repeat

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Vapor Pressure

Scientific Rationale: Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for safety assessments (flammability), environmental fate modeling, and process design involving vacuum operations. For organic compounds with low to moderate volatility, the saturation method (or gas saturation method) is a reliable technique.[14] In this method, a stream of inert gas is passed slowly through or over the substance at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the total volume of the gas passed, the partial pressure of the substance (its vapor pressure at that temperature) can be calculated using the ideal gas law.

Heat Capacity

Scientific Rationale: Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is an essential property for heat transfer calculations in chemical reactors and storage vessels. DSC can also be used to measure heat capacity.[15] By comparing the heat flow required to heat the sample at a constant rate with the heat flow required to heat a known reference material (like sapphire) under the same conditions, the heat capacity of the sample can be determined.

Comparative Data for Analogous Compounds

While data for 2-Chloro-6-ethylaniline is unavailable, the properties of structurally similar compounds can provide a valuable estimation.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloro-6-methylaniline141.6010 - 12215
2-Ethylaniline121.18-46.5209.65
2-Ethyl-6-methylaniline135.21-33231
2,6-Diethylaniline149.243 - 4237 (approx.)
2-Chloro-6-ethylaniline (Predicted) 155.62 (Estimate: 5 - 15) (Estimate: 225 - 240)

Data sourced from various chemical databases. The values for 2-Chloro-6-ethylaniline are estimations based on structural trends.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties.[16] These methods are particularly useful in early-stage drug discovery for screening large numbers of virtual compounds.

Methodology:

  • Quantum Chemical Methods: High-level quantum chemical calculations, such as those based on Density Functional Theory (DFT) or composite methods like G3 or G4, can be used to calculate the gas-phase enthalpy of formation (ΔHf°) with high accuracy.[17] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. The enthalpy of formation is then derived by considering the energies of the constituent elements in their standard states.[18]

  • Group-Additivity Methods: These are empirical methods that estimate thermodynamic properties by summing the contributions of individual chemical groups within a molecule.[19] For example, the vapor pressure can be estimated by breaking down 2-Chloro-6-ethylaniline into its constituent groups (e.g., aromatic CH, C-Cl, C-NH2, C-CH2, C-CH3) and summing their known contributions. These methods are computationally inexpensive and can be surprisingly accurate for standard organic molecules.[19]

Visualization of Computational Workflow:

Computational_Workflow Input Input: 2D Structure of 2-Chloro-6-ethylaniline GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->GeomOpt Freq Frequency Calculation GeomOpt->Freq Thermo Thermochemical Analysis (Enthalpy, Heat Capacity) Freq->Thermo Output Output: Predicted Thermodynamic Properties Thermo->Output

Caption: A typical quantum chemistry workflow for predicting thermodynamic properties.

Relevance in Drug Development and Medicinal Chemistry

The thermodynamic profile of a molecule like 2-Chloro-6-ethylaniline is intrinsically linked to its potential as a drug intermediate or candidate.[20] A comprehensive understanding of these properties is vital for navigating the complex landscape of drug discovery and development.[21]

  • Solid-State Properties and Formulation: The melting point and enthalpy of fusion are direct indicators of the stability of the crystal lattice. Higher melting points often correlate with lower aqueous solubility, a critical parameter for oral drug absorption.[3] This information guides formulation scientists in selecting appropriate excipients and processes (e.g., micronization, amorphous solid dispersions) to enhance bioavailability.

  • Lipophilicity and Pharmacokinetics: Lipophilicity, often estimated by the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[22] While not a direct thermodynamic property, it is influenced by the same intermolecular forces that govern properties like enthalpy of vaporization. Quantitative Structure-Activity Relationship (QSAR) models often use descriptors related to molecular size and polarity to predict lipophilicity for aniline derivatives.[23][24]

  • Binding Thermodynamics: If the aniline derivative is part of a final active pharmaceutical ingredient (API), its interaction with the biological target is governed by the laws of thermodynamics. The binding affinity (related to the Gibbs free energy of binding, ΔG) is a composite of enthalpic (ΔH) and entropic (ΔS) contributions.[25] Optimizing these thermodynamic signatures can lead to drugs with higher potency and selectivity.

Visualization of Thermodynamics in Drug Development:

DrugDev_Workflow cluster_physchem Physicochemical Characterization cluster_dev Drug Development Stages Compound 2-Chloro-6-ethylaniline Tm Melting Point (Tm) (Solubility, Stability) Compound->Tm Bp Boiling Point (Bp) (Purification) Compound->Bp Vp Vapor Pressure (Vp) (Safety, Handling) Compound->Vp Formulation Formulation (Bioavailability) Tm->Formulation Process Process Chemistry (Scale-up, Purity) Bp->Process Safety Safety Assessment (Toxicology) Vp->Safety

Caption: The influence of thermodynamic properties on key stages of drug development.

Conclusion

While experimental data for 2-Chloro-6-ethylaniline remains to be published, a clear and robust framework exists for its complete thermodynamic characterization. By employing established experimental techniques such as Differential Scanning Calorimetry and classic micro-boiling point determination, its key physical properties can be accurately measured. These experimental endeavors, complemented by the predictive power of computational chemistry, can provide the comprehensive data set required for its safe handling, efficient use in synthesis, and rational application in drug discovery programs. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to fill the existing data gap, thereby unlocking the full potential of this valuable chemical intermediate.

References

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  • Qu, P., et al. (2021). Preparation method of 2-chloro-6-methylaniline. CN112358404A. Google Patents.
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  • Tautermann, C. S., et al. (2009). On Calculating a Polymer's Enthalpy of Formation with Quantum Chemical Methods. The Journal of Physical Chemistry B, 113(26), 8953–8959.
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Exploratory

Reactivity profile of ortho-substituted chloro-ethyl anilines

An In-Depth Technical Guide to the Reactivity Profile of Ortho-Substituted N-(2-Chloroethyl)anilines Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Ortho-Substituted N-(2-Chloroethyl)an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Ortho-Substituted N-(2-Chloroethyl)anilines

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Ortho-Substituted N-(2-Chloroethyl)anilines in Modern Drug Discovery

Ortho-substituted N-(2-chloroethyl)anilines represent a class of highly versatile intermediates in medicinal chemistry and materials science. Their unique structural motif, featuring a nucleophilic secondary amine, an electrophilic alkyl chloride, and a sterically and electronically influential ortho-substituent, provides a rich landscape for synthetic manipulation. These compounds are pivotal precursors for synthesizing a variety of heterocyclic scaffolds, most notably indolines and their derivatives, which are core structures in numerous biologically active molecules and pharmaceuticals.[1][2] Understanding the nuanced reactivity of this scaffold is paramount for researchers and drug development professionals aiming to design efficient synthetic routes and novel molecular entities. This guide provides a comprehensive analysis of the factors governing the reactivity of these compounds, grounded in mechanistic principles and supported by field-proven experimental protocols.

The Core Triad of Reactivity: Structural and Electronic Underpinnings

The reactivity of an ortho-substituted N-(2-chloroethyl)aniline is not dictated by a single functional group but by the interplay of three key components: the aniline nitrogen, the 2-chloroethyl side chain, and the ortho-substituent on the aromatic ring.

  • Aniline Moiety : The secondary amine nitrogen is a nucleophile. However, its reactivity is modulated by the electronic properties of the aromatic ring and the steric hindrance imposed by adjacent groups.[3]

  • 2-Chloroethyl Group : The primary alkyl chloride is an electrophilic center, susceptible to nucleophilic attack (SN2 reactions). Critically, the proximate nitrogen atom can participate in an intramolecular reaction to form a highly reactive aziridinium ion intermediate, which significantly enhances the electrophilicity of the side chain.[3]

  • The Ortho-Substituent : This is the primary control element. Its influence is twofold:

    • Electronic Effects : Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the aniline nitrogen and the aromatic ring, enhancing nucleophilicity and activating the ring for electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease electron density, reducing the nucleophilicity of the nitrogen and deactivating the ring.[4][5]

    • Steric Effects (The "Ortho Effect") : Regardless of electronic nature, a substituent at the ortho position can physically hinder the approach of reagents to the nitrogen atom, a phenomenon known as steric inhibition.[5][6] This can also influence the planarity of the amine group relative to the phenyl ring, altering its conjugation and basicity.[7][8] This steric hindrance is often the dominant factor in dictating the reaction pathway.

// Connections OrthoSub -> Electronic [label="Dictates"]; OrthoSub -> Steric [label="Imposes"]; Aniline -> Aziridinium [label="Enables"]; Chloroethyl -> Aziridinium [label="Forms"];

Aziridinium -> Cyclization [color="#34A853", style=dashed, label="Favors"]; Electronic -> Cyclization [color="#34A853", label="Modulates Rate"]; Steric -> Intermolecular [color="#EA4335", style=dashed, label="Hinders"]; Aniline -> Intermolecular [color="#FBBC05", label="Participates in"]; }

Caption: Logical relationship between molecular features and reaction outcomes.

Key Reaction Profile: Intramolecular Cyclization to Indolines

One of the most valuable transformations of N-(2-chloroethyl)anilines is their intramolecular cyclization to form indolines, a privileged scaffold in medicinal chemistry.[2][9] This reaction proceeds via a two-step mechanism, and the nature of the ortho-substituent is critical to its success.

Mechanism of Cyclization

The reaction is typically initiated by a base or heat and proceeds as follows:

  • Aziridinium Ion Formation : The aniline nitrogen acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ion. This is often the rate-determining step.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr) : The highly reactive aziridinium ion is attacked by the electron-rich aromatic ring, typically at the C6 position (para to the nitrogen), leading to the formation of the five-membered indoline ring.

// Nodes with structures Start [label=<Starting Material>]; Aziridinium [label=<Reactive Intermediate>]; Indoline [label=<Final Product>];

// Invisible nodes for edge routing node [shape=point, width=0]; p1; p2;

// Edges Start -> Aziridinium [label="Step 1: Intramolecular\nS-N-2 (-Cl-)", color="#EA4335"]; Aziridinium -> Indoline [label="Step 2: Intramolecular\nS-E-Ar", color="#4285F4"]; }

Caption: Mechanism for indoline synthesis via aziridinium intermediate.

Causality of the Ortho-Substituent
  • Electron-Donating Groups (e.g., -CH₃) : These groups accelerate both steps. They enhance the nucleophilicity of the nitrogen, speeding up aziridinium formation. Furthermore, they activate the aromatic ring, increasing the rate of the subsequent SEAr step. This leads to higher yields and faster reaction times.

  • Electron-Withdrawing Groups (e.g., -NO₂) : These groups significantly retard the reaction. They decrease the nitrogen's nucleophilicity, making the initial cyclization to the aziridinium ion difficult. They also deactivate the ring, slowing the SEAr step. Reactions with strongly deactivated anilines often fail to produce the desired indoline product under standard conditions.[3]

  • Steric Hindrance : Large ortho-substituents can twist the N-(2-chloroethyl) group out of the optimal alignment for intramolecular attack, potentially slowing the formation of the aziridinium ion. However, for most common substituents, the electronic effect is more dominant in this reaction pathway.

Self-Validating Protocol for Indoline Synthesis

This protocol describes the cyclization of 2-methyl-N-(2-chloroethyl)aniline.

Objective : To synthesize 7-methylindoline with high purity.

Methodology :

  • Reaction Setup : To a solution of 2-methyl-N-(2-chloroethyl)aniline (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF, 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a mild, non-nucleophilic base to neutralize the HCl formed.

    • Causality: K₂CO₃ is chosen to prevent competing intermolecular reactions. DMF is an effective polar aprotic solvent that can facilitate the ionic intermediates.

  • Thermal Promotion : Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere to prevent oxidation.

    • Causality: Thermal energy is required to overcome the activation barrier for the formation of the aziridinium ion.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.[10] A typical method involves withdrawing a small aliquot (e.g., 50 µL), diluting it with acetonitrile, and injecting it onto a C18 column. The disappearance of the starting material and the appearance of the product peak confirms progress. The reaction is typically complete within 4-8 hours.

  • Workup and Purification : a. Cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization (Final Validation) : Confirm the structure and purity of the isolated 7-methylindoline using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >80%.

Key Reaction Profile: Intermolecular Reactions

While intramolecular cyclization is often a desired pathway, the N-(2-chloroethyl)aniline scaffold can also participate in intermolecular reactions, primarily N-alkylation and N-acylation. The ortho-substituent plays a decisive role in the feasibility of these reactions.

N-Alkylation

N-alkylation involves the reaction of the aniline nitrogen with an external electrophile.[11][12] However, for ortho-substituted anilines, this reaction is often challenging.

  • Causality of Steric Hindrance : A bulky ortho-substituent severely impedes the approach of an alkylating agent to the nitrogen lone pair.[6][8] This steric shield often makes direct N-alkylation inefficient, leading to low yields or requiring harsh reaction conditions. Even for less bulky ortho-substituents, the reaction rates are significantly lower compared to their meta- or para-substituted counterparts.[13]

  • Competition with C-Alkylation : Under certain acidic conditions, alkylation can occur on the aromatic ring, although this is less common for the N-(2-chloroethyl) moiety itself.[14]

N-Acylation

N-acylation with reagents like acyl chlorides or anhydrides is generally more feasible than N-alkylation.

  • Causality of Reagent Reactivity : Acylating agents are typically more reactive electrophiles than alkyl halides. Furthermore, the initial tetrahedral intermediate is less sterically demanding than the transition state of an SN2 reaction. While steric hindrance from a large ortho-substituent will slow the reaction, it can often be overcome with extended reaction times or the use of a more potent acylating agent or catalyst.

Comparative Reactivity Data

The following table summarizes the expected reactivity based on the ortho-substituent.

Ortho-Substituent (R)Intramolecular CyclizationIntermolecular N-Alkylation
-CH₃ (EDG, moderate size)Favorable, fast reactionHindered, slow
-Cl (EWG, moderate size)Slow, requires forcing conditionsVery hindered, very slow
-NO₂ (Strong EWG)Very slow, often failsExtremely hindered, unlikely
-C(CH₃)₃ (EDG, very bulky)Hindered, potentially slowSeverely hindered, impractical

Analytical Workflow for Kinetic Profiling

To quantitatively assess the impact of a specific ortho-substituent on reaction kinetics, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]

// Workflow Path A -> B [style=invis]; // Align B -> C; C -> D [label="Start Timer"]; D -> E [label="Stop Clock for Sample"]; E -> F; F -> G; G -> H; }

Caption: Experimental workflow for a kinetic study using HPLC.

Protocol for HPLC-Based Kinetic Analysis

Objective : To determine the rate constant for the intramolecular cyclization of an ortho-substituted N-(2-chloroethyl)aniline.

Methodology :

  • System Preparation :

    • Develop an HPLC method (e.g., reverse-phase C18 column, isocratic mobile phase of acetonitrile/water) that provides baseline separation of the starting material, product, and an internal standard (a stable, non-reactive compound).

    • Generate a calibration curve for the starting material relative to the internal standard to ensure accurate quantification.

  • Reaction Execution :

    • Prepare a reaction mixture as described in Protocol 2.3, but include a pre-determined concentration of the internal standard.

    • Initiate the reaction and start a timer. At specified intervals, withdraw an aliquot and immediately quench it in a vial containing cold mobile phase to stop the reaction.

  • Data Acquisition : Inject the quenched samples into the HPLC system.

  • Data Analysis (Self-Validation) :

    • For each time point, determine the concentration of the starting material using the peak area ratio to the internal standard and the calibration curve.

    • Plot the natural logarithm of the reactant concentration (ln[A]) versus time. If the reaction is first-order, the plot will be linear. The negative slope of this line corresponds to the observed rate constant (k).

    • Comparing the rate constants obtained for different ortho-substituents provides a quantitative measure of their impact on reactivity.

Conclusion

The reactivity of ortho-substituted N-(2-chloroethyl)anilines is a finely balanced interplay of electronic and steric effects. While the N-(2-chloroethyl) group possesses inherent electrophilicity, especially via an aziridinium intermediate, the ortho-substituent acts as the primary gatekeeper for its reaction pathways. Electron-donating groups generally favor the synthetically valuable intramolecular cyclization to form indolines, whereas electron-withdrawing groups and significant steric bulk retard this process. Conversely, intermolecular reactions like N-alkylation are heavily disfavored by steric hindrance at the ortho position. A thorough understanding of these principles, validated by robust kinetic and synthetic protocols, empowers researchers to rationally design synthetic strategies and predict reaction outcomes, accelerating the development of novel chemical entities in the pharmaceutical and materials science landscapes.

References

  • Krishnan Chandrasekaran. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(4), 362-366. [Link]

  • Kwon, D. W., et al. (n.d.). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. PubMed. [Link]

  • Unknown Author. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Journal of the Indian Council of Chemists, 3(2). [Link]

  • Unknown Author. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Unknown Author. (n.d.). N-Alkylation of o-substituted anilines using different alcohols catalyzed by 2. ResearchGate. [Link]

  • Reddy, V. P., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8390–8395. [Link]

  • Li, G., et al. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Organic Letters, 19(1), 192-195. [Link]

  • Unknown Author. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14389–14397. [Link]

  • Wang, C., et al. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • Unknown Author. (n.d.). Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • Unknown Author. (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry. [Link]

  • Kim, D., & Park, K. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2018). How does the ortho effect affect the basicity of aniline? Quora. [Link]

  • Homework.Study.com. (n.d.). The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide,... Homework.Study.com. [Link]

  • All 'Bout Chemistry. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. YouTube. [Link]

  • Unknown Author. (n.d.). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Royal Society of Chemistry. [Link]

  • Unknown Author. (n.d.). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Unknown Author. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1035–1043. [Link]

  • Malapit, C. A., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Publications. [Link]

  • Unknown Author. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Popiołek, Ł., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

  • Unknown Author. (n.d.). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. ResearchGate. [Link]

  • Unknown Author. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]

  • Unknown Author. (n.d.). Synthesis of indoles from anilines, terminal alkynes with benzoquinones. ResearchGate. [Link]

  • Unknown Author. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Nature Communications, 7. [Link]

  • Unknown Author. (n.d.). A) N‐formylation of ortho‐substituted anilines with transfer fomylation... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • Unknown Author. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Sun, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1999. [Link]

  • Doubtnut. (2023). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau... YouTube. [Link]

  • Unknown Author. (n.d.). Synthesis of indoles from anilines and intermediates therein.
  • Gierczak, T., et al. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Polish Journal of Environmental Studies. [Link]

  • Unknown Author. (n.d.). Synthesis and biological activities of some indoline derivatives. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Using 2-Chloro-6-ethylaniline as a pharmaceutical intermediate

Application Note: Utilizing 2-Chloro-6-ethylaniline as a Steric Scaffold in Pharmaceutical Synthesis Executive Summary 2-Chloro-6-ethylaniline (CAS 24596-19-8) is a specialized aniline derivative characterized by signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-Chloro-6-ethylaniline as a Steric Scaffold in Pharmaceutical Synthesis

Executive Summary

2-Chloro-6-ethylaniline (CAS 24596-19-8) is a specialized aniline derivative characterized by significant steric hindrance at the ortho positions.[1] While historically associated with chloroacetanilide herbicides (e.g., Acetochlor), its unique structural properties have elevated its status in modern medicinal chemistry.[1]

This guide details its application as a privileged scaffold for:

  • NLRP3 Inflammasome Inhibitors: Synthesis of sulfonylurea pharmacophores (e.g., MCC950 analogs) for autoimmune therapy.[1][2][3]

  • Kinase Inhibitors: Construction of sterically crowded ATP-binding motifs via Buchwald-Hartwig coupling.[1][3]

  • Metabolic Stability Engineering: Utilizing the ortho-ethyl group to block metabolic hydroxylation and N-dealkylation, extending drug half-life compared to 2,6-xylidine analogs (Lidocaine type).[1][3]

Chemical Profile & The "Ortho-Effect"[1]

The utility of 2-Chloro-6-ethylaniline stems from the electronic and steric mismatch of its substituents.[1] The chlorine atom provides electron-withdrawing deactivation, while the ethyl group offers significant steric bulk—greater than the methyl group found in standard xylidine-based drugs (e.g., Lidocaine, Bupivacaine).[1]

PropertyValueRelevance to Pharma
CAS Number 24596-19-8Unique identifier for regulatory filing.[1][3]
Molecular Weight 155.62 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1][3]
Steric Parameter High (

Ethyl < Methyl)
The ethyl group forces the aniline ring out of planarity in amides, creating "twist" conformations crucial for receptor selectivity.[1]
Metabolic Liability ReducedOrtho-substitution hinders enzymatic attack (CYP450) on the nitrogen and the ring itself.[1]

Application I: Synthesis of Sulfonylurea NLRP3 Inhibitors

Context: The NLRP3 inflammasome is a major target for inflammatory diseases (Gout, Alzheimer’s, NASH).[1] Diaryl sulfonylureas (like MCC950) are potent inhibitors.[1][3][4] 2-Chloro-6-ethylaniline is used to synthesize the lipophilic "Western" fragment of these molecules.[1][3]

Mechanism of Synthesis

The synthesis proceeds via an isocyanate intermediate, which is then coupled with a sulfonamide.[1] The steric bulk of the aniline prevents self-polymerization of the isocyanate, stabilizing the intermediate.[1]

Protocol A: Isocyanate Formation & Sulfonylurea Coupling[2]

Reagents:

  • Starting Material: 2-Chloro-6-ethylaniline (1.0 eq)[1][5]

  • Reagent: Triphosgene (0.35 eq) or Phosgene (20% in toluene, 1.1 eq)[1][2]

  • Base: Triethylamine (TEA) (1.2 eq)[1]

  • Solvent: Anhydrous THF or Dichloromethane (DCM)[1][2]

  • Coupling Partner: Aryl sulfonamide (1.0 eq)[1][2]

  • Coupling Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)[1]

Step-by-Step Procedure:

  • Isocyanate Formation (In Situ):

    • Dissolve 2-Chloro-6-ethylaniline (10 mmol) and TEA (12 mmol) in anhydrous THF (50 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Critical Step: Add Triphosgene (3.5 mmol) dissolved in THF dropwise over 20 minutes. (Caution: Phosgene generation).[1][3]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by TLC or IR (appearance of strong

      
       peak at ~2270 cm⁻¹).
      
    • Filter off the triethylamine hydrochloride salt under inert gas.[1][3] The filtrate contains the 2-chloro-6-ethylphenyl isocyanate.[1][3]

  • Sulfonylurea Coupling:

    • To the isocyanate filtrate, add the Aryl Sulfonamide (10 mmol) followed by DBU (11 mmol).[1]

    • Stir at RT for 4–6 hours. The reaction often precipitates the sulfonylurea salt or remains in solution depending on the sulfonamide.[1]

    • Quench with 1N HCl to pH 3–4 to protonate the sulfonylurea.[1][3]

    • Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).[1][3]

Application II: Buchwald-Hartwig Coupling for Kinase Inhibitors

Context: Many kinase inhibitors (e.g., for IDH1 mutations or BCR-ABL) require an aniline moiety linked to a heteroaromatic core (pyrimidine, pyridine).[1] The steric hindrance of 2-Chloro-6-ethylaniline makes standard nucleophilic substitution (


) difficult, necessitating Palladium-catalyzed coupling.[1]
Protocol B: Sterically Demanding C-N Cross-Coupling

Challenge: The ortho-ethyl group creates steric clash with the Pd-center during the oxidative addition and reductive elimination steps.[1] Solution: Use of specific bulky phosphine ligands (Buchwald Ligands) to facilitate the reaction.[1]

Reagents:

  • Halide: Heteroaryl Chloride/Bromide (e.g., 2-chloropyridine derivative) (1.0 eq)[1]

  • Amine: 2-Chloro-6-ethylaniline (1.2 eq)[1][5]

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
  • Ligand: Xantphos (for rigidity) or BrettPhos (for extreme steric bulk) (5–10 mol%)[1][2]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)[1]
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure:

  • Catalyst Pre-activation:

    • In a glovebox or under Argon, mix

      
       and Xantphos in 1,4-Dioxane. Stir for 10 mins to form the active catalytic complex (solution turns from dark purple to orange/yellow).[1]
      
  • Reaction Assembly:

    • Add the Heteroaryl Halide, 2-Chloro-6-ethylaniline, and

      
       to a pressure vial.
      
    • Add the pre-formed catalyst solution.[1][3]

    • Seal the vial and heat to 100°C for 12–16 hours.

    • Note: The elevated temperature is required to overcome the rotational barrier created by the ethyl group.[1]

  • Workup:

    • Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black and inorganic salts.

    • Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][3]

Synthesis Workflow Visualization

The following diagram illustrates the divergent pathways for this intermediate in drug discovery.

G Start 2-Chloro-6-ethylaniline (CAS 24596-19-8) Iso Intermediate: Isocyanate (Reactive Electrophile) Start->Iso Triphosgene THF, 0°C Pd_Complex Pd-Catalyzed Complex (Buchwald-Hartwig) Start->Pd_Complex Pd2(dba)3 / Xantphos Heteroaryl Halide Acyl Chloroacetylation (Cl-CH2-COCl) Start->Acyl Chloroacetyl Chloride AcOH/NaOAc Sulfonyl Target 1: Sulfonylurea Inhibitor (NLRP3 Inflammasome) Iso->Sulfonyl Aryl Sulfonamide DBU, RT Kinase Target 2: Kinase Inhibitor (IDH1 / BCR-ABL) Pd_Complex->Kinase 100°C, Dioxane Anesthetic Target 3: Local Anesthetic Analog (High Metabolic Stability) Acyl->Anesthetic Diethylamine SN2 Reaction

Caption: Divergent synthetic pathways for 2-Chloro-6-ethylaniline transforming into three distinct pharmaceutical classes.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral (Category 4), Inhalation (Category 3).[1][2][3]

  • Carcinogenicity: Suspected human carcinogen (Category 2).[1][2][3]

  • Target Organ Toxicity: Methemoglobinemia (blood cyanosis).[1][3]

Handling Requirements:

  • Engineering Controls: All weighing and transfer must be performed in a Class II Biosafety Cabinet or a high-efficiency chemical fume hood.[1][3]

  • PPE: Double gloving (Nitrile inner / Butyl rubber outer) is required.[2][3] Standard latex is permeable to anilines.[1][2][3]

  • Spill Protocol: Do not use water. Absorb with sand or vermiculite.[2][3] Treat the waste with dilute HCl to form the non-volatile hydrochloride salt before disposal.[1]

  • Incompatibility: Highly reactive with oxidizing agents and acids.[1][2][3] Reaction with strong acids is exothermic.[2][3]

References

  • Coll, R. C., et al. (2019).[1][2][3] "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition."[1][3] Nature Chemical Biology, 15(6), 556-559.[1][3] Link

  • Perregaux, D. G., et al. (2001).[1][2][3] "Identification and characterization of a novel class of interleukin-1 beta converting enzyme inhibitors." Journal of Pharmacology and Experimental Therapeutics, 299(1), 187-197.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1][2] Link

  • FDA Safety Data. (2020). "Methemoglobinemia associated with amine derivatives." FDA Drug Safety Communication. Link

  • Patent WO2019025467A1. (2019).[1][3] "Selective inhibitors of NLRP3 inflammasome."[2][3][6] World Intellectual Property Organization.[1][2][3] Link

Sources

Application

Application Notes &amp; Protocols: Synthesis and Utility of Schiff Bases Derived from 2-Chloro-6-ethylaniline

Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff bases derived from 2-chloro-6-ethylaniline. Schiff bases, characterized by the azomethine (-C=N-) funct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff bases derived from 2-chloro-6-ethylaniline. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a pivotal class of organic compounds with extensive applications in medicinal chemistry, catalysis, and materials science.[1][2][3] The strategic incorporation of the 2-chloro-6-ethylaniline moiety offers a unique scaffold that can be tailored to modulate the electronic and steric properties of the resulting Schiff base, thereby influencing its biological activity and catalytic efficacy. This guide details robust protocols for the condensation reaction of 2-chloro-6-ethylaniline with various aromatic aldehydes, outlines systematic characterization techniques, and explores the potential applications of these novel compounds, particularly in the realms of antimicrobial research and catalysis.

Introduction: The Significance of 2-Chloro-6-ethylaniline in Schiff Base Synthesis

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] This reaction, while seemingly straightforward, allows for the generation of a vast library of compounds with diverse functionalities. The choice of the primary amine is critical as it imparts specific structural and electronic features to the final Schiff base. 2-Chloro-6-ethylaniline is a particularly interesting starting material due to the presence of both an electron-withdrawing chloro group and an electron-donating ethyl group on the aromatic ring. This unique substitution pattern can influence the reactivity of the resulting Schiff base and its coordination behavior with metal ions.

The chloro group enhances the electrophilicity of the aromatic ring and can participate in halogen bonding, while the ethyl group provides steric bulk and can influence the solubility and conformational flexibility of the molecule. This combination of properties makes Schiff bases derived from 2-chloro-6-ethylaniline promising candidates for the development of novel therapeutic agents and catalysts.

Mechanistic Insight: The Formation of the Azomethine Bond

The synthesis of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-step mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and maximizing product yield.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine or Schiff base.

The pH of the reaction medium is a critical parameter.[6] A slightly acidic environment (pH 4-5) is generally optimal to facilitate both the protonation of the carbonyl group, enhancing its electrophilicity, and the protonation of the hydroxyl group in the carbinolamine intermediate to promote dehydration.[6]

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2-Chloro-6-ethylaniline 2-Chloro-6-ethylaniline Carbinolamine Carbinolamine 2-Chloro-6-ethylaniline->Carbinolamine Nucleophilic Attack Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Carbinolamine Schiff Base Schiff Base Carbinolamine->Schiff Base Dehydration (Acid-Catalyzed) Water Water Carbinolamine->Water

Figure 1: General workflow for the synthesis of Schiff bases from 2-chloro-6-ethylaniline.

Experimental Protocols

General Synthesis of Schiff Bases from 2-Chloro-6-ethylaniline

This protocol describes a general and reliable method for the synthesis of Schiff bases via the condensation of 2-chloro-6-ethylaniline with a variety of aromatic aldehydes.

Materials:

  • 2-Chloro-6-ethylaniline

  • Substituted Aromatic Aldehyde (e.g., salicylaldehyde, vanillin, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-chloro-6-ethylaniline (10 mmol) in absolute ethanol (20 mL). In a separate beaker, dissolve the chosen aromatic aldehyde (10 mmol) in absolute ethanol (20 mL).

  • Reaction Setup: Add the ethanolic solution of the aromatic aldehyde to the round-bottom flask containing the 2-chloro-6-ethylaniline solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1][5][7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (40-50°C).

Table 1: Representative Reaction Conditions and Yields

Aldehyde ReactantReaction Time (hours)SolventCatalystProduct AppearanceYield (%)
Salicylaldehyde3EthanolGlacial Acetic AcidYellow Crystalline Solid~85
Vanillin4EthanolGlacial Acetic AcidPale Yellow Powder~80
4-Chlorobenzaldehyde2.5EthanolGlacial Acetic AcidOff-white Solid~90
Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base. The most critical vibrational band to observe is the C=N (azomethine) stretch.

  • Expected Signature: A strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration, confirming the formation of the Schiff base.[8][10] The disappearance of the C=O stretching band from the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) further supports the successful reaction.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the Schiff base.

  • ¹H NMR: The most diagnostic signal is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[1][10] The aromatic protons will show complex splitting patterns in the δ 6.5-8.0 ppm range.

  • ¹³C NMR: The carbon atom of the azomethine group will exhibit a characteristic signal in the δ 150-165 ppm region.[10]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its elemental composition. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Applications of Schiff Bases from 2-Chloro-6-ethylaniline

The unique structural features of these Schiff bases make them valuable in several areas of research and development.

Antimicrobial Agents

Schiff bases are well-documented for their broad-spectrum antimicrobial activities.[2][4][11][12] The azomethine group is crucial for their biological activity, potentially acting through mechanisms such as inhibiting enzyme function or disrupting cell membranes. The presence of the chloro and ethyl groups on the aniline ring can further enhance this activity.

Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare Media: Prepare sterile Mueller-Hinton agar plates.

  • Inoculate Plates: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the agar surface.

  • Create Wells: Aseptically punch wells (6 mm diameter) into the agar.

  • Load Samples: Add a known concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubate: Incubate the plates at 37°C for 24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Some Schiff bases have shown remarkable antibacterial action, with Minimum Inhibitory Concentrations (MIC) that can surpass those of reference drugs.[4]

Catalysis

Schiff bases are excellent ligands for the formation of metal complexes, which often exhibit significant catalytic activity in various organic transformations.[13][14][15][16] The nitrogen and, if present, oxygen donor atoms of the Schiff base can coordinate with a metal ion, creating a catalytically active center.[16] These complexes have been employed as catalysts in reactions such as oxidation, reduction, and polymerization.[14]

Workflow for Catalyst Development:

Catalyst_Development A Synthesize Schiff Base Ligand C Complexation Reaction A->C B Select Metal Precursor (e.g., Cu(II), Co(II), Ni(II)) B->C D Characterize Metal Complex (IR, UV-Vis, etc.) C->D E Screen for Catalytic Activity (e.g., Oxidation of Alcohols) D->E F Optimize Reaction Conditions E->F

Sources

Method

Step-by-step laboratory synthesis of 2-Chloro-6-ethylaniline from aniline

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 2-Chloro-6-ethylaniline (CAS 36556-42-0) starting from aniline . This protocol addresses the primary synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of 2-Chloro-6-ethylaniline (CAS 36556-42-0) starting from aniline .

This protocol addresses the primary synthetic challenge: Regioselectivity . Direct chlorination of 2-ethylaniline typically favors the para-position (4-position) due to steric and electronic factors. To achieve exclusive ortho-chlorination at the 6-position, this guide utilizes a Steric Blocking Strategy involving transient bromination to protect the para-position, followed by directed chlorination and subsequent debromination.

Application Note: Regioselective Synthesis of 2-Chloro-6-ethylaniline

Target Compound: 2-Chloro-6-ethylaniline Starting Material: Aniline Primary Application: Herbicide intermediates (e.g., Acetochlor), specialized polymer curing agents. Safety Level: High (Requires fume hood, PPE for toxic/corrosive reagents).

Part 1: Strategic Overview & Causality

The synthesis is divided into two phases.[1][2][3][4][5] Phase 1 establishes the carbon skeleton (introduction of the ethyl group). Phase 2 executes the difficult regioselective halogenation.

  • Phase 1: Ortho-Alkylation (Aniline

    
     2-Ethylaniline) 
    
    • Challenge: Friedel-Crafts alkylation of aniline is prone to poly-alkylation and para-substitution.

    • Solution: Use of an aluminum anilide catalyst system at elevated temperature/pressure.[6] This exploits the "ortho-effect" where the aluminum center coordinates the aniline nitrogen and the ethylene, directing the alkyl group specifically to the ortho position.

    • Note: This step requires a high-pressure autoclave. For laboratories without this equipment, purchasing 2-ethylaniline (a commodity chemical) is recommended, but the synthesis is described here for completeness.

  • Phase 2: Regioselective Chlorination (The Blocking Strategy)

    • Challenge: Chlorinating 2-ethylaniline directly yields predominantly 4-chloro-2-ethylaniline (para-isomer) because the 4-position is sterically accessible and electronically activated.

    • Solution:

      • Block the reactive 4-position with a Bromine atom (which is easily removed later).

      • Chlorinate the remaining open ortho position (6-position).

      • Debrominate (hydrodehalogenation) to recover the target 2-chloro-6-ethylaniline.

Part 2: Visualizing the Reaction Pathway

SynthesisPath Aniline Aniline EthylAniline 2-Ethylaniline (Ortho-Alkylation) Aniline->EthylAniline Ethylene, Al/Cl catalyst High P/T BromoInt 4-Bromo-2-ethylaniline (Para-Blocking) EthylAniline->BromoInt Br2, AcOH (Selectivity >95%) ChloroInt 4-Bromo-2-chloro-6-ethylaniline (Ortho-Chlorination) BromoInt->ChloroInt Cl2 or SO2Cl2 (Steric Control) Target 2-Chloro-6-ethylaniline (Target) ChloroInt->Target H2, Pd/C (Selective Debromination)

Caption: Step-wise regiocontrol strategy utilizing a bromine blocking group to force chlorination to the sterically hindered 6-position.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 2-Ethylaniline (Ortho-Alkylation)

Prerequisite: High-Pressure Stainless Steel Autoclave.

Reagents:

  • Aniline (Dry, distilled)

  • Aluminum powder (Catalyst precursor)[6]

  • Aluminum chloride (Promoter)

  • Ethylene gas

Protocol:

  • Catalyst Formation: In a dry flask under nitrogen, heat aniline (1 mol) with aluminum powder (0.02 mol) and

    
     (trace) to 150°C until hydrogen evolution ceases. This forms the active aluminum anilide catalyst.
    
  • Alkylation: Transfer the mixture to a stainless steel autoclave. Pressurize with Ethylene (approx. 50-60 bar).

  • Reaction: Heat to 280-300°C. Maintain pressure for 2-4 hours. The reaction is driven by the coordination of ethylene to the aluminum center, facilitating intramolecular transfer to the ortho position.

  • Workup: Cool, vent ethylene. Quench the catalyst carefully with dilute NaOH (exothermic!).

  • Purification: Separate the organic layer. Distill fractionally under reduced pressure. 2-Ethylaniline boils at ~210°C (atm), so vacuum distillation is preferred to separate it from unreacted aniline and 2,6-diethylaniline byproduct.

Phase 2: Regioselective Chlorination (Blocking Strategy)

This phase can be performed in standard laboratory glassware.

Step 2A: Protection/Blocking (Bromination) Objective: Install a bromine atom at the 4-position to prevent para-chlorination.

  • Dissolution: Dissolve 2-ethylaniline (100 mmol, 12.1 g) in Glacial Acetic Acid (50 mL).

  • Bromination: Add a solution of Bromine (100 mmol, 16.0 g) in acetic acid (20 mL) dropwise at 15-20°C.

    • Mechanism:[2][3][4][6][7][8][9] The amino group activates the ring. The ethyl group provides some steric bulk, but the para position remains the most nucleophilic site accessible.

  • Isolation: Stir for 1 hour. Pour the mixture into ice water (200 mL). The hydrobromide salt or free base of 4-bromo-2-ethylaniline will precipitate. Neutralize with Sodium Carbonate if necessary to obtain the free base. Filter and dry.[10]

    • QC Check: GC-MS should show >98% purity of the 4-bromo isomer.

Step 2B: Ortho-Chlorination Objective: Chlorinate the only remaining ortho-position (6-position).

  • Preparation: Dissolve the 4-bromo-2-ethylaniline (from Step 2A) in concentrated HCl (100 mL) or a mixture of acetic acid/HCl.

  • Chlorination: Cool to 0-5°C. Slowly bubble Chlorine gas (

    
    ) through the solution, or add Sulfuryl Chloride  (
    
    
    
    ) dropwise (1.1 equivalents).
    • Control: Monitor by TLC/GC. The 4-position is blocked by Br; the 2-position is blocked by Ethyl. The electrophilic chlorine is forced to the 6-position.

  • Workup: Once the starting material is consumed, pour onto ice. Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).[4]

  • Product: Evaporate solvent to yield 4-bromo-2-chloro-6-ethylaniline .

Step 2C: Selective Debromination Objective: Remove the bromine blocking group without removing the chlorine or reducing the ring.

  • Hydrogenation: Dissolve the intermediate (Step 2B) in Methanol (100 mL) containing Sodium Acetate (1.1 eq, to scavenge HBr).

  • Catalyst: Add 5% Pd/C (5 wt% loading).

    • Note on Selectivity: Aromatic bromines are reduced faster than aromatic chlorines. By controlling hydrogen uptake (1 equivalent) or using a poisoned catalyst, the bromine is selectively removed.

  • Reaction: Hydrogenate at ambient pressure (balloon) or low pressure (1-2 bar) at room temperature. Monitor strictly by GC to stop before dechlorination occurs.

  • Filtration: Filter off the catalyst over Celite.

  • Final Purification: Evaporate methanol. Partition residue between water and ether. Wash organic layer with water.[2][7] Dry (

    
    ) and concentrate. Distill the final oil under vacuum to obtain pure 2-Chloro-6-ethylaniline .
    

Part 4: Data Summary & Safety

Key Process Parameters
ParameterPhase 1 (Alkylation)Phase 2 (Blocking/Chlorination)
Key Reagent Ethylene / Al CatalystBromine / Chlorine / H2
Temperature 280-300°C0-20°C
Pressure 50-60 barAmbient
Selectivity Control Catalyst Coordination (Ortho-effect)Steric Blocking (Br at C4)
Major Byproduct 2,6-Diethylaniline4-Chloro-2-ethylaniline (if blocking fails)
Safety & Hazards (E-E-A-T Compliance)
  • Aniline/Haloanilines: Highly toxic by inhalation and skin absorption. Induces methemoglobinemia. Strict use of nitrile/laminate gloves and fume hood is mandatory.

  • Ethylene: Flammable gas. High-pressure reactions pose explosion risks; use rated burst disks and shielding.

  • Bromine/Chlorine: Corrosive, severe respiratory irritants. Handle in a well-ventilated hood with a scrubber trap.

  • Hydrogenation: Fire hazard. Purge system with nitrogen before introducing hydrogen.[2]

References

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. US Patent 5,068,392. Describes the blocking strategy using bromination/chlorination/hydrolysis sequences for substituted anilines.Link

  • Ortho-alkylation of aromatic amines. Journal of Organic Chemistry. Discusses the aluminum anilide catalyzed alkylation mechanism. Link

  • Preparation technology of 2-methyl-6-ethylaniline. CN Patent 104910021A.[6] Provides industrial context for the synthesis of similar chloro-acetanilide herbicide intermediates.Link

  • Regioselective halogenation of anilines. Tetrahedron Letters. General methodologies for directing halogenation in activated aromatic systems. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-6-ethylaniline Coupling Optimization

Ticket System Status: [ONLINE] Current Module: Sterically Hindered & Electron-Deficient Anilines User Role: Senior Application Scientist System Overview: The "Lazy Nucleophile" Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Module: Sterically Hindered & Electron-Deficient Anilines User Role: Senior Application Scientist

System Overview: The "Lazy Nucleophile" Challenge

Welcome to the technical support hub for 2-Chloro-6-ethylaniline (2-C-6-EA) . Before troubleshooting specific reactions, we must diagnose the core issue. This molecule presents a dual-threat to coupling yields, often referred to as the "Steric-Electronic Pincer" :

  • Steric Blockade (The Ethyl Group): The ethyl group at the ortho position creates significant steric bulk (

    
    -value ~1.75), physically shielding the nitrogen lone pair from electrophilic attack.
    
  • Electronic Deactivation (The Chloro Group): The chlorine atom at the other ortho position exerts an inductive electron-withdrawing effect (-I), lowering the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.

This guide provides high-fidelity protocols to overcome this pincer.

Module 1: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]

Ticket #BH-404: Low conversion (<30%) or catalyst death in Pd-catalyzed coupling.

Diagnosis

Standard ligands (e.g., BINAP, PPh3) fail because they cannot facilitate the reductive elimination step. The bulky 2-C-6-EA forms a crowded Pd-center that is too stable to eject the product.

Resolution Protocol

Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are designed to be bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.

Recommended System
  • Ligand: BrettPhos (Primary recommendation) or RuPhos .

  • Pre-catalyst: BrettPhos Pd G4 or Pd(OAc)2 + Ligand (1:2 ratio).

  • Base: Cs2CO3 (Weak base, high functional group tolerance) or NaOtBu (Strong base, faster kinetics).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Protocol
  • Charge: In a glovebox or under Ar flow, add Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and Cs2CO3 (1.4 equiv) to a reaction vial.

  • Solubilize: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-Chloro-6-ethylaniline (1.2 equiv).

  • Activation: Seal the vial and heat to 100°C for 12-18 hours.

    • Note: Do not check TLC before 4 hours; the induction period can be slow.

Troubleshooting Table: Buchwald-Hartwig
SymptomProbable CauseCorrective Action
No Reaction Oxidative Addition failureSwitch to XPhos or RuPhos ; ensure aryl halide is I or Br (not Cl).
Dehalogenation (Loss of Cl)

-Hydride elimination
Avoid alcohol solvents; switch to Toluene or DME .
Protodehalogenation Trace water in solventUse molecular sieves (3Å) in solvent; switch base to K3PO4 .

Module 2: Amide Coupling (Acylation)

Ticket #AC-500: Standard EDC/NHS coupling yields <10%.

Diagnosis

Carbodiimide couplers (EDC/DCC) activate the carboxylic acid, but the intermediate O-acylisourea is not electrophilic enough to capture the sterically hindered 2-C-6-EA before it hydrolyzes or rearranges.

Resolution Protocol

You must bypass the "activation" equilibrium by using a pre-activated, high-energy electrophile.

Method A: The Acid Chloride Route (Gold Standard)

This is the most robust method for 2,6-disubstituted anilines.

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl.

  • Coupling: Dissolve 2-C-6-EA (1.0 equiv) in DCM with Pyridine (2.0 equiv) or 2,6-Lutidine .

  • Addition: Add the crude acid chloride (dissolved in DCM) dropwise at 0°C, then warm to reflux (40°C).

    • Critical: Room temperature is often insufficient. Reflux provides the activation energy to overcome the ethyl group's steric barrier.

Method B: High-Activity Coupling Agents (If Acid Sensitive)

If the substrate cannot survive acid chloride generation, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate).

  • Reagents: TCFH (1.1 equiv) + NMI (N-methylimidazole, 2.5 equiv).

  • Mechanism: Forms a highly reactive N-acylimidazolium ion in situ.

  • Reference: Beutner et al., Org.[1] Lett. 2018 (See Ref 3).

Module 3: Workflow Visualization

The following logic gate helps you select the correct coupling strategy based on your electrophile and tolerance.

CouplingLogic Start Target: Couple 2-Chloro-6-ethylaniline Electrophile What is the Electrophile? Start->Electrophile ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide CarboxAcid Carboxylic Acid (R-COOH) Electrophile->CarboxAcid Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald Pd Cat. AcidSens Is Substrate Acid Sensitive? CarboxAcid->AcidSens LigandCheck Ligand Selection Buchwald->LigandCheck BrettPhos Use BrettPhos/RuPhos (Base: Cs2CO3) LigandCheck->BrettPhos Steric Bulk Required AcidChloride Acid Chloride Method (Oxalyl Chloride -> Reflux) AcidSens->AcidChloride No (Robust) TCFH TCFH + NMI (In-situ Activation) AcidSens->TCFH Yes (Sensitive)

Caption: Decision Logic for Coupling 2-Chloro-6-ethylaniline based on electrophile stability.

Module 4: FAQ & Impurity Management

Q: I see a "dimer" impurity in my LCMS. What is it?

  • A: This is likely the homocoupling product of your aryl halide (Ar-Ar) or the oxidative dimerization of the aniline (azo compound).

  • Fix: Degas solvents thoroughly (freeze-pump-thaw x3). Oxygen promotes homocoupling. Ensure your stoichiometry is strict (1.0 : 1.2 ratio).

Q: Can I use reductive amination to add an alkyl group?

  • A: Yes, but standard NaBH4 is too weak.

  • Protocol: Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid to force imine formation with the ketone/aldehyde first. Then add NaBH3CN or NaBH(OAc)3 . The Titanium coordinates the oxygen, making the carbonyl more electrophilic for the hindered amine.

Q: Why is my yield lower than the 2,6-dimethylaniline analog?

  • A: The ethyl group has significantly more conformational entropy than a methyl group. It "sweeps" a larger volume (cone angle), making the approach vector for the electrophile much narrower. You must increase reaction time by 2-3x compared to dimethyl analogs.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of primary amines with aryl halides. Journal of the American Chemical Society, 131(1), 17423-17429. Link

  • Beutner, G. L., et al. (2018).[1] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. Link

  • BenchChem Technical Notes. (2025). Application Notes for Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline. Link

Sources

Optimization

Purification of 2-Chloro-6-ethylaniline via vacuum distillation

Technical Support Center: Purification of 2-Chloro-6-ethylaniline Ticket ID: CEA-VAC-01 Subject: Optimization & Troubleshooting of Vacuum Distillation for 2-Chloro-6-ethylaniline (CAS: 102790-60-3) Assigned Specialist: D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-6-ethylaniline

Ticket ID: CEA-VAC-01 Subject: Optimization & Troubleshooting of Vacuum Distillation for 2-Chloro-6-ethylaniline (CAS: 102790-60-3) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to purify 2-Chloro-6-ethylaniline (CEA) , a liquid intermediate often used in herbicide and pharmaceutical synthesis.[1] Unlike its solid methyl-analogs, CEA is a liquid at room temperature with a high boiling point (~230°C at atm).[1]

The Challenge: The primary difficulty in distilling CEA is not the separation of bulk solvents, but the removal of oxidative degradation products (azo/nitroso compounds) which cause severe discoloration (red/brown) and the separation of regioisomers (e.g., 4-chloro-2-ethylaniline) which possess very similar boiling points.

Part 1: Pre-Distillation Diagnostic (Know Your Feedstock)

Before heating the flask, verify your material properties to prevent thermal runaway or degradation.

ParameterSpecificationTechnical Insight
Compound 2-Chloro-6-ethylanilineCAS: 102790-60-3
Physical State Liquid (Oil)If solid, suspect high levels of salts (amine hydrochloride) or wrong isomer.[1]
Atmospheric BP ~225–235°C (Est.)Do NOT distill at atm pressure. Decomposition risk is high >150°C.
Target Vacuum < 10 mmHg Essential to lower boiling point to a safe range (<120°C).
Key Impurities 2-Ethylaniline (Light), 2,4-Dichloro-6-ethylaniline (Heavy), Azobenzenes (Colored/Heavy).[1]"Lights" will distill first; "Heavies" remain in the pot.

Part 2: The Distillation Protocol

Standard Operating Procedure (SOP): This protocol relies on fractional vacuum distillation . Simple distillation is insufficient if you need to remove structural isomers.

Setup Configuration
  • Column: Use a Vigreux column (15-20 cm) or a packed column. You need theoretical plates to separate the starting material (2-ethylaniline) from the product.

  • Condenser: Water-cooled (20°C). CEA does not freeze easily (MP < 0°C), so warm water is not required.

  • Agitation: Magnetic stirring is mandatory. Do not use boiling chips; they become ineffective once the vacuum is broken or fluctuates.

Vacuum & Thermal Ramp
  • Step A: Establish vacuum < 10 mmHg (ideally 1-5 mmHg).[1]

  • Step B: Begin heating. The "Forerun" (unreacted 2-ethylaniline) will come over first.[1]

  • Step C: Collect the "Main Cut" when the head temperature stabilizes.

Estimated Temperature Profile (at 5-10 mmHg):

FractionHead Temp (°C)AppearanceAction
Forerun 60°C – 95°CColorless/CloudyDiscard (contains moisture/solvents/2-ethylaniline).[1]
Main Cut 105°C – 115°C Pale Yellow Oil COLLECT. Monitor for steady plateau.[1]
Residue >120°C (Pot >150°C)Dark Red/Black TarStop heating. Do not distill to dryness.

Critical Note: These temperatures are estimates based on structural analogs (2-chloroaniline and 2-ethylaniline).[1] Always trust the temperature plateau over the absolute value.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is distilling over as a dark red liquid. How do I fix this?

Diagnosis: Oxidative Degradation. Anilines are notorious for oxidizing into colored azo compounds or quinones in the presence of air at high temperatures.

  • The Fix:

    • Leak Check: Ensure your system is perfectly sealed. Any air leak at 140°C will instantly degrade the product.

    • Inert Gas Bleed: Instead of a standard air bleed capillary, use a Nitrogen or Argon bleed .

    • Add Zinc Dust: Add a small amount (<1% w/w) of Zinc dust to the distillation pot. This acts as a reducing agent to suppress oxidation during the run.

Q2: The boiling point is fluctuating wildly (+/- 10°C).

Diagnosis: Bumping or Pressure Instability.

  • The Fix:

    • Stirring: Increase magnetic stirring speed. Viscous aniline residues can create hot spots.

    • Manometer Check: Are you using a digital vacuum gauge? If the pressure fluctuates by even 1 mmHg, the boiling point will shift significantly. Use a manostat or bleed valve to stabilize pressure.

Q3: I cannot separate the 4-chloro isomer from my 2-chloro product.

Diagnosis: Insufficient Theoretical Plates. The boiling point difference between regioisomers (2-chloro vs 4-chloro) is often <5°C.[1]

  • The Fix:

    • Increase Reflux Ratio: Insulate your column with foil/glass wool. Slow the take-off rate to 1 drop every 2-3 seconds.

    • Switch Methods: If distillation fails, you must switch to Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or verify your synthesis route. Direct chlorination of 2-ethylaniline often yields a mixture that is hard to separate physically.[1]

Part 4: Process Logic Visualization

The following diagram illustrates the decision-making workflow for purifying CEA.

CEA_Purification Start Crude 2-Chloro-6-ethylaniline Check Pre-Run Analysis: Is it liquid? Dark color? Start->Check VacSetup Setup Vacuum Distillation (<10 mmHg, Vigreux Column) Check->VacSetup Liquid confirmed Heat Heat Pot to ~130-140°C VacSetup->Heat Fraction1 Fraction 1: Forerun (<100°C @ 10mmHg) Contains: 2-Ethylaniline Heat->Fraction1 First vapors Fraction2 Fraction 2: Main Cut (Plateau ~105-115°C) Target Product Fraction1->Fraction2 Temp stabilizes Residue Residue: Tars/Polymers Fraction2->Residue Temp spikes/drops QC QC Analysis (GC/NMR) Check Isomer Purity Fraction2->QC QC->VacSetup Fail (Reprocess) Storage Store under Argon (Dark/Cool) QC->Storage Pass

Caption: Workflow logic for the fractional vacuum distillation of 2-Chloro-6-ethylaniline, highlighting critical fractionation points.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849696, 2-Ethyl-6-methylaniline (Analog Reference).[1] Retrieved from [Link]

    • Note: Used for comparative boiling point estimation and handling of alkyl-anilines.[1]

  • Accela ChemBio. Product Data Sheet: 2-Chloro-6-ethylaniline (CAS 102790-60-3).[1][2][3] Retrieved from [Link]

    • Source for specific CAS identity and physical state confirm
  • Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP0500156).[1] Retrieved from

    • Provides mechanistic background on chlorination and purification of aniline deriv
  • Pressure Control Solutions. Vacuum Distillation Issues? Troubleshooting Guide. Retrieved from [Link]

    • Source for vacuum stability and pressure control methodologies.

Sources

Troubleshooting

Removing unreacted aniline impurities from 2-Chloro-6-ethylaniline

Case ID: CEA-PUR-001 Status: Open Subject: Removal of Unreacted Aniline Impurities from 2-Chloro-6-ethylaniline (CEA) Assigned Specialist: Senior Application Scientist Executive Summary Purifying 2-Chloro-6-ethylaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CEA-PUR-001 Status: Open Subject: Removal of Unreacted Aniline Impurities from 2-Chloro-6-ethylaniline (CEA) Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 2-Chloro-6-ethylaniline (CEA) presents a classic "Ortho-Effect" challenge. While boiling point differences suggest simple distillation, the formation of azeotropes and the requirement for high purity (>99.5%) often demand chemical intervention.

This guide leverages two critical physicochemical differences between the target (CEA) and the impurity (Aniline):

  • Steric Hindrance: The 2,6-disubstitution pattern of CEA creates a "steric wall," drastically reducing its nucleophilicity compared to the exposed nitrogen of Aniline.

  • Basicity (pKa): The electron-withdrawing chlorine and steric strain make CEA a significantly weaker base (pKa ~2.5) than Aniline (pKa ~4.6).[1]

Module 1: The "Kinetic Scavenger" Protocol (Recommended)

Best for: Removing trace aniline (<5%) to achieve ultra-high purity (>99.8%).

The Logic

Because CEA is sterically hindered, it reacts with electrophiles (like anhydrides) much slower than unhindered Aniline. By adding a "scavenger" reagent, we convert the Aniline into a non-basic, high-boiling amide (e.g., Acetanilide), while the CEA remains untouched. We then use acid extraction to separate the basic CEA from the neutral amide impurity.

Reagents Required
  • Scavenger: Acetic Anhydride (

    
    ) or Phthalic Anhydride.
    
  • Solvent: Toluene or Dichloromethane (DCM).

  • Extraction Media: 1M HCl and 20% NaOH.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude CEA mixture in Toluene (Ratio 1:3 v/v).

  • Scavenging:

    • Analyze crude purity by GC/HPLC to estimate Aniline content.

    • Add 1.2 equivalents of Acetic Anhydride relative to the Aniline impurity (NOT the total mass).

    • Tip: If Aniline content is unknown, start with 0.05 eq of the total mass.

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2] Aniline rapidly converts to Acetanilide . CEA is too hindered to react under these mild conditions.

  • Acid Wash (The Separation):

    • Wash the organic layer with 1M HCl (2x).

    • Crucial Step: The CEA (amine) will protonate and move into the Aqueous Layer . The Acetanilide (neutral amide) remains in the Organic Layer .

  • Recovery:

    • Collect the aqueous acidic layer.

    • Basify with 20% NaOH until pH > 10.

    • Extract the purified CEA back into fresh Toluene or Ether.

    • Dry (

      
      ) and concentrate.
      
Visual Workflow (Kinetic Scavenging)

ScavengingProtocol Start Crude Mixture (CEA + Aniline) React Add Acetic Anhydride (Toluene, RT, 1h) Start->React Chemoselective Derivatization Intermediate Reaction Mixture (CEA + Acetanilide) React->Intermediate Wash Wash with 1M HCl Intermediate->Wash OrgLayer Organic Layer Contains: Acetanilide (Impurity) Action: DISCARD Wash->OrgLayer Neutral Species AqLayer Aqueous Layer Contains: CEA-HCl Salt Action: KEEP Wash->AqLayer Protonated Species Final Basify (NaOH) & Extract Result: Pure CEA AqLayer->Final pH Adjustment

Figure 1: Chemoselective scavenging workflow utilizing the steric difference between CEA and Aniline.

Module 2: The "pKa Swing" Extraction

Best for: Bulk separation when Aniline content is high (>5%) or when derivatization is undesirable.

The Logic
  • Aniline pKa: ~4.6[1]

  • CEA pKa: ~2.5 (Estimated due to ortho-Cl/-Et effects)

  • The Delta: ~2.1 pH units.

We can exploit this by buffering the aqueous phase to a pH where Aniline is protonated (water-soluble) but CEA is not (organic-soluble).

Protocol
  • Dissolve crude mixture in Ethyl Acetate.

  • Prepare Buffer: Create a Citrate or Phosphate buffer at pH 3.0 .

  • Extraction:

    • Wash the organic layer with the pH 3.0 buffer.

    • At pH 3.0:

      • Aniline (

        
         4.[3]6) is >95% protonated 
        
        
        
        Aqueous Phase .
      • CEA (

        
         2.[4][5]5) is ~75% deprotonated (neutral) 
        
        
        
        Organic Phase .
  • Repetition: Perform 3-4 washes to exhaustively remove Aniline.

  • Polishing: Wash the organic layer once with water to remove trapped salts, then dry and evaporate.

Module 3: Troubleshooting & FAQs
Ticket IssueProbable CauseCorrective Action
Product is Pink/Red Oxidation of trace Aniline.Even <100ppm Aniline can cause color. Perform the Kinetic Scavenging (Module 1) followed by a vacuum distillation under Nitrogen. Store in amber glass.
Low Yield after Acid Wash pH was too low during recovery.When recovering CEA from the acid layer (Module 1), ensure the final pH is >10 . CEA is a weak base; if pH is only 7-8, it may remain partially protonated in the water.
Emulsion Formation Similar densities of layers.Add Brine (saturated NaCl) to the aqueous layer to increase density and break the emulsion. Filter through Celite if solid particulates are visible.
GC shows "Ghost" Peak Thermal decomposition of salts.Ensure the sample injected into GC is the free base , not the HCl salt. Salts can decompose in the injector port, creating confusing chromatograms.
Decision Matrix: Which Method to Choose?

DecisionMatrix Input Impurity Level? High > 5% Aniline Input->High Low < 5% Aniline Input->Low Trace Color/Trace Removal Input->Trace Method1 Vacuum Distillation (BP Diff ~40°C) High->Method1 Primary Step Method2 pKa Swing Extraction (pH 3.0 Buffer) Low->Method2 Bulk Clean Method3 Kinetic Scavenging (Acetic Anhydride) Trace->Method3 High Purity Method1->Method3 Polishing

Figure 2: Strategic decision tree for selecting the appropriate purification method based on impurity load.

References
  • Basicity and Steric Effects in Anilines

    • Title: "Statistical Analysis of Substituent Effects on pKa of Aniline."
    • Source: Journal of Engineering Research and Applied Science (2024).
    • Relevance: Establishes the pKa baseline for aniline (4.[6]58) and the impact of ortho-substituents on basicity.

  • Chemoselective Acylation (Kinetic Separation)

    • Title: "Solvent and Catalyst Free Acyl
    • Source: International Journal of Advanced Research in Science, Communic
    • Relevance: Details the rapid acetylation of unhindered aniline, supporting the kinetic scavenging mechanism.
  • Synthesis and Properties of Hindered Anilines

    • Title: "Practical catalytic method for synthesis of sterically hindered anilines."[7][8]

    • Source: Chemical Communications (2015).[7]

    • Relevance: Discusses the synthesis challenges and stability of sterically hindered anilines like CEA.
  • Physical Properties (Boiling Points)

    • Title: "2-Ethyl-6-methylaniline Properties."
    • Source: Sigma-Aldrich / PubChem D
    • Relevance: Provides comparative boiling point data (235°C for diethyl analog) to validate distillation feasibility against aniline (184°C).

Sources

Optimization

Technical Support Center: A Guide to Solving Solubility Challenges of 2-Chloro-6-ethylaniline in Aqueous Media

Welcome to the technical support center for 2-Chloro-6-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted aniline, 2-Chloro-6-ethylaniline presents inherent solubility difficulties due to its aromatic structure and hydrophobic chloro and ethyl groups. This document provides a foundational understanding of its physicochemical properties, a troubleshooting guide in a direct question-and-answer format, and detailed, validated protocols to systematically overcome these solubility issues.

Physicochemical Profile of 2-Chloro-6-ethylaniline

Understanding the fundamental properties of 2-Chloro-6-ethylaniline is the first step in diagnosing and solving solubility problems. The molecule's structure dictates its behavior in aqueous systems. Its limited solubility is primarily due to the hydrophobic nature of the benzene ring, compounded by the chloro and ethyl substituents, which outweighs the hydrophilic contribution of the small amine group.

Below is a summary of key physicochemical parameters. Note that some values are for the closely related compound 2-Chloro-6-methylaniline and serve as a strong proxy for predicting behavior.

PropertyValue / ObservationImplication for Aqueous SolubilitySource(s)
Chemical Formula C₈H₁₀ClN-[1]
Molecular Weight 155.62 g/mol Higher molecular weight can negatively impact solubility.[1]
Appearance Clear yellow to red-brown liquid/oilIndicates a non-polar, organic nature.[2][2]
Water Solubility Immiscible / Sparingly SolubleThe compound is highly hydrophobic and does not readily dissolve in water.[2][3][2][3]
Predicted pKa ~2.51 (for 2-Chloro-6-methylaniline)The amine group is weakly basic. Protonation to form a more soluble salt requires a strongly acidic pH.[2]
Predicted LogP ~2.23 (for 2-Chloro-6-methylaniline)A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, confirming its hydrophobic character.[4]
Solubility in Organics Soluble in ethanol, toluene, chloroform, and ethyl acetate.[2][3]The compound readily dissolves in common organic solvents, which can be leveraged for co-solvent strategies.[2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubilization of 2-Chloro-6-ethylaniline. Each answer explains the scientific reasoning behind the problem and proposes a logical, step-by-step solution.

Q1: I've added 2-Chloro-6-ethylaniline to my aqueous buffer, and it has formed an oily layer or a cloudy suspension. Why is this happening and what is my first step?

Answer: This is the expected behavior for a compound that is immiscible in water.[2][3] The oily layer or cloudiness indicates that the compound has not dissolved and is present as a separate phase. This occurs because the energy required for water molecules to create a cavity to accommodate the hydrophobic 2-Chloro-6-ethylaniline molecule is highly unfavorable.

Your First Step: pH Adjustment. The primary and most efficient method to try first is pH adjustment. The amine (-NH₂) group on the aniline ring is a weak base. By lowering the pH of your aqueous medium, you can protonate this group to form the anilinium salt (-NH₃⁺). This introduces a positive charge, dramatically increasing the molecule's polarity and its favorable interactions with polar water molecules, thereby enhancing solubility.[5][6]

  • Action: Begin by preparing a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution dropwise to your acidic aqueous buffer (e.g., pH 2-3) while stirring vigorously. The target pH should be approximately 2 pH units below the compound's pKa. Given the predicted pKa of ~2.5, a pH of 1.0-2.0 is a logical starting point.[2]

Q2: I tried lowering the pH, but my solution is still not clear, or I cannot use such a low pH for my experiment. What is my next best option?

Answer: If pH adjustment is ineffective or incompatible with your experimental design (e.g., cell-based assays, protein stability), the next logical approach is to modify the solvent environment itself using a co-solvent .

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This makes the environment more "hospitable" to hydrophobic molecules like 2-Chloro-6-ethylaniline by lowering the free energy required for solvation.

  • Action: Common and effective co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[7] Start by preparing a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is critical to ensure the final concentration of the co-solvent is as low as possible (typically <5%, and often <1% for cell-based work) to avoid artifacts in your experiment. Perform a solubility test by creating a dilution series to find the minimum percentage of co-solvent required to achieve your desired final concentration of 2-Chloro-6-ethylaniline.

Q3: Co-solvents are interfering with my downstream application. Is there a surfactant-based method I can use?

Answer: Yes. If both pH and co-solvent methods are unsuitable, micellar solubilization using surfactants is an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[8] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2-Chloro-6-ethylaniline partitions into the core, effectively being "hidden" from the aqueous environment, while the hydrophilic shell keeps the entire micelle structure soluble in water.[9]

  • Action: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally well-tolerated in biological systems and are a good starting point.[10]

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Prepare a concentrated stock of 2-Chloro-6-ethylaniline in a volatile organic solvent (like ethanol).

    • Add the compound stock to a glass vial and evaporate the solvent under a stream of nitrogen to create a thin film of the compound.

    • Add the surfactant-containing buffer to the vial and vortex or sonicate until the film is fully dissolved and the solution is clear. This method, known as the thin-film hydration technique, facilitates the incorporation of the drug into the micelles.

Q4: None of the above methods are working sufficiently or are compatible with my system. Are there any advanced techniques?

Answer: If standard methods fail, you can explore complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a "guest" molecule, like 2-Chloro-6-ethylaniline, if it fits within their cavity, forming an inclusion complex.[12] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface.[13]

  • Action: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Prepare a solution of the cyclodextrin in your aqueous buffer and add your compound. The formation of the inclusion complex can be facilitated by stirring, heating, or sonication. This is often a highly effective method for significantly increasing the apparent water solubility of hydrophobic compounds.

Troubleshooting Decision Workflow

The following diagram outlines the logical progression for troubleshooting solubility issues with 2-Chloro-6-ethylaniline.

G start Start: Compound Precipitates in Aqueous Media ph_adjust Strategy 1: pH Adjustment (Target pH < pKa) start->ph_adjust check_ph Is solution clear & pH compatible with experiment? ph_adjust->check_ph cosolvent Strategy 2: Co-solvent (e.g., DMSO, Ethanol) check_ph->cosolvent No success Success: Proceed with Experiment check_ph->success Yes check_cosolvent Is solution clear & co-solvent concentration acceptable? cosolvent->check_cosolvent surfactant Strategy 3: Surfactant (e.g., Tween® 80) check_cosolvent->surfactant No check_cosolvent->success Yes check_surfactant Is solution clear & surfactant compatible? surfactant->check_surfactant advanced Advanced Strategy: Cyclodextrin Complexation check_surfactant->advanced No check_surfactant->success Yes advanced->success If successful fail Re-evaluate concentration or formulation needs advanced->fail If still fails

Caption: A step-by-step workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol aims to dissolve 2-Chloro-6-ethylaniline by converting it to its protonated salt form.

  • Prepare Acidic Buffer: Prepare an aqueous buffer with a pH of 1.5-2.0. A common choice is a glycine-HCl buffer or simply adjusting deionized water with 1 M HCl.[14]

  • Prepare Stock Solution: Accurately weigh 10 mg of 2-Chloro-6-ethylaniline and dissolve it in 100 µL of DMSO to create a 100 mg/mL stock solution.

  • Dissolution: While vigorously stirring the acidic buffer, add the stock solution dropwise until the desired final concentration is reached. For example, adding 10 µL of the stock to 990 µL of buffer yields a final concentration of 1 mg/mL.

  • Observation: The solution should become clear. If any cloudiness persists, allow it to stir for 15-30 minutes. If it remains turbid, the concentration may be too high for this method.

  • pH Verification: After dissolution, verify the final pH of the solution and adjust if necessary.

Protocol 2: Solubilization using a Co-solvent System (DMSO)

This protocol uses a water-miscible organic solvent to reduce the polarity of the aqueous medium.

  • Prepare High-Concentration Stock: Dissolve 2-Chloro-6-ethylaniline in 100% DMSO to the highest practical concentration (e.g., 100 mg/mL).

  • Determine Required Co-solvent %: In a series of test tubes, place your target volume of aqueous buffer. Add increasing amounts of DMSO (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike with Compound: Add the required volume of your high-concentration stock to each tube to achieve the target final concentration of 2-Chloro-6-ethylaniline.

  • Observation: Vortex each tube and observe for precipitation. The lowest percentage of DMSO that maintains a clear solution is your optimal co-solvent concentration.

  • Important: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Mechanisms of Solubilization

The diagram below illustrates the three primary mechanisms discussed.

G cluster_0 Initial State: Poor Solubility cluster_1 Method 1: pH Adjustment cluster_2 Method 2: Co-Solvency cluster_3 Method 3: Micellar Solubilization mol1 2-Chloro-6-ethylaniline (Hydrophobic) water1 Aqueous Medium mol2 Protonated Form (-NH₃⁺) (Hydrophilic) h_plus + H⁺ mol_initial mol3 Molecule in mixed (less polar) solvent solvent_mix Water + DMSO micelle Molecule encapsulated in micelle core

Caption: Conceptual overview of solubilization mechanisms.

Safety & Handling

2-Chloro-6-ethylaniline is a hazardous substance and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation.[16][17] May cause sensitization by skin contact and is toxic to aquatic life.[16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Neoprene or PVC), safety goggles or a face shield, and a lab coat.[16][18] All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The material may darken upon storage.[15] Keep away from strong acids and oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.

This guide provides a systematic framework for addressing the solubility of 2-Chloro-6-ethylaniline. By understanding its chemical nature and applying these principles, researchers can successfully prepare homogenous aqueous solutions for their experimental needs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6897, 2-Chloro-6-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587815, 2-Chloro-N-ethylaniline. Retrieved from [Link]

  • Talele, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 9(1), 6.
  • ResearchGate. (n.d.). Clouding of Binary Mixtures of Surfactants. Retrieved from [Link]

  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]

  • Sathesh Babu, P. R., & Shastry, C. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Conductometric study of sodium dodecyl sulfate - nonionic surfactant mixed micelles. Retrieved from [Link]

  • YouTube. (2023). How Does pH Impact Ionic Compound Solubility?. Retrieved from [Link]

Sources

Troubleshooting

Minimizing steric hindrance effects in 2-Chloro-6-ethylaniline reactions

The following guide serves as a specialized Technical Support Center for researchers working with 2-Chloro-6-ethylaniline (2-Cl-6-Et-Aniline) . This molecule presents a classic "ortho-ortho" steric blockade, where the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Chloro-6-ethylaniline (2-Cl-6-Et-Aniline) . This molecule presents a classic "ortho-ortho" steric blockade, where the 2-chloro and 6-ethyl groups create a narrow trajectory for nucleophilic attack at the nitrogen center.

This guide moves beyond basic textbook definitions to provide field-proven protocols for overcoming this specific steric barrier.

Status: Active | Ticket: #STERIC-26-CL-ET | Agent: Senior Application Scientist

The Core Challenge: "The Orthogonal Shielding Effect"

Before troubleshooting, you must understand why your standard conditions fail. The 2-Chloro and 6-Ethyl substituents do not just add bulk; they create a "picket fence" around the nitrogen lone pair.

  • The Consequence: Standard SN2 alkylations or mild amide couplings often result in <10% conversion or complete recovery of starting material.

  • The Solution: You must shift from "pushing" the reaction (adding heat/excess reagent) to "pulling" it via catalyst design and activated electrophiles.

Module A: C-N Cross-Coupling (Buchwald-Hartwig)

User Query: "I am using Pd(PPh3)4 and NaOtBu, but the reaction stalls after 10% conversion. Why?"

Technical Diagnosis: Triphenylphosphine (PPh3) is a "first-generation" ligand. It lacks the bulk required to force the active Pd(0) species into the crowded coordination sphere of 2-Cl-6-Et-aniline. The oxidative addition happens, but the amine ligation step is sterically precluded.

Recommended Protocol: The "Dialkylbiaryl" Switch

You need ligands that form a monolithic "pocket" to facilitate reductive elimination.

The "Gold Standard" System:

  • Catalyst Precursor: Pd2(dba)3 or Pd(OAc)2

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

    • Why? RuPhos has a dicyclohexylphosphino group that is bulky enough to prevent catalyst dimerization but flexible enough to allow the hindered aniline to bind.

  • Base: NaOtBu (Sodium tert-butoxide) or K3PO4 (if functional group tolerance is needed).

  • Solvent: Toluene (100°C) or 1,4-Dioxane (100°C).

Step-by-Step Optimization Workflow:

  • Degas: Sparge solvent with Argon for 20 mins. Oxygen kills the active Pd-Ligand complex.

  • Pre-complexation: Stir Pd source and Ligand (1:2 ratio) in solvent at 60°C for 5 mins before adding the aniline/halide. This ensures the active catalytic species is formed.

  • Addition: Add 2-Cl-6-Et-aniline (1.0 equiv), Aryl Halide (1.1 equiv), and Base (1.5 equiv).

  • Kinetics: Heat to 100°C. Monitor via HPLC at 2h, 6h, and 12h.

Pro-Tip: If using BrettPhos , ensure your solvent is strictly anhydrous. Water hydrolyzes the precatalyst system faster than the amine can react.

Module B: Amide Bond Formation

User Query: "HATU/DIEA coupling yields are poor (<30%). Should I increase the temperature?"

Technical Diagnosis: HATU forms an active ester (OBt/OAt). While reactive, this intermediate is bulky.[1] The steric clash between the HATU-activated acid and the 2,6-disubstituted aniline prevents the formation of the tetrahedral intermediate. Heating often decomposes the active ester before coupling occurs.

Recommended Protocol: The "Acid Chloride" Bypass

Switch to a smaller, more electrophilic species: the Acid Chloride.

Protocol: Schotten-Baumann Conditions (Biphasic) This method uses water to solubilize the inorganic base, keeping the organic phase clean for the reaction.

  • Preparation: Convert your carboxylic acid to an acid chloride using Thionyl Chloride (SOCl2) or Oxalyl Chloride. Evaporate excess SOCl2 completely (residual SOCl2 will char the aniline).

  • Solvent System: DCM (Dichloromethane) and Water (1:1 ratio).

  • Base: K2CO3 (2.0 equiv) dissolved in the water layer.

  • Execution:

    • Dissolve 2-Cl-6-Et-aniline in the DCM layer.

    • Cool to 0°C.

    • Add the Acid Chloride dropwise.

    • Vigorous stirring is critical (1000+ RPM) to maximize interfacial surface area.

  • Why it works: The acid chloride is small (low steric demand) and highly electrophilic (high reactivity), allowing it to slip past the 2-Cl/6-Et guard.

Module C: N-Alkylation Strategies

User Query: "Direct alkylation with ethyl bromide gives me a mixture of starting material and side products. How do I get a clean mono-alkylated product?"

Technical Diagnosis: Direct SN2 alkylation on 2,6-disubstituted anilines is notoriously difficult due to the "backside attack" trajectory being blocked. Forcing conditions leads to elimination (E2) of the alkyl halide rather than substitution.

Recommended Protocol: Reductive Amination

Bypass SN2 geometry entirely by going through a planar sp2 imine intermediate.

The "Titanium-Push" Method:

  • Imine Formation:

    • Mix 2-Cl-6-Et-aniline (1.0 equiv) + Aldehyde/Ketone (1.1 equiv).

    • Additive: Titanium(IV) Isopropoxide [Ti(OiPr)4] (1.5 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8] Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine.

    • Stir neat or in THF for 6-12h.

  • Reduction:

    • Dilute with Ethanol.

    • Add Sodium Borohydride (NaBH4) (2.0 equiv).

    • Stir for 2h.

  • Workup: Quench with NaOH (1M) to precipitate Titanium salts as white solids. Filter and extract.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Black Metal Precipitate (Pd coupling) "Pd Black" formation; Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to a more robust precatalyst like Pd-RuPhos G4 .
No Reaction (Amide Coupling) Steric clash with coupling reagent.Abandon HATU/EDC. Switch to Acid Chloride or Mixed Anhydride (IBCF) method.
Reaction Stalls at 50% Product inhibition or catalyst poisoning.Add the catalyst in two portions (0h and 4h). Ensure the aniline is free of sulfur/thiol impurities.
Elimination Products (Alkene formation) Base is acting as a nucleophile on the alkyl halide.Switch from direct alkylation to Reductive Amination (Module C).

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct pathway based on the target derivative.

ReactionLogic Start Substrate: 2-Chloro-6-ethylaniline Target Desired Transformation? Start->Target Arylation C-N Arylation (Add Aryl Group) Target->Arylation Amidation Amide Coupling (Add Carbonyl) Target->Amidation Alkylation N-Alkylation (Add Alkyl Group) Target->Alkylation Buchwald Use Buchwald-Hartwig Ligand: RuPhos/BrettPhos Cat: Pd(OAc)2 Arylation->Buchwald Steric Solution AcidCl Use Acid Chloride (Schotten-Baumann) Avoid HATU/EDC Amidation->AcidCl Steric Solution RedAm Use Reductive Amination 1. Ti(OiPr)4 + Aldehyde 2. NaBH4 Alkylation->RedAm Steric Solution

Caption: Decision matrix for overcoming steric hindrance in 2-Chloro-6-ethylaniline functionalization.

References

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Ligand Selection for Hindered Amines

    • Title: The Ultimate Guide to Buchwald-Hartwig Amin
    • Source: YouTube (Master Organic Chemistry/Lightboard)
    • URL:[Link]

  • Amide Coupling with Hindered Anilines

    • Title: The Synthesis of Sterically Hindered Amides[1][9][10][11]

    • Source: ResearchGate[12]

    • URL:[Link]

  • Copper Catalyzed Alternatives

    • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners[11][13]

    • Source: ACS C
    • URL:[Link]

  • Title: Preparation method of 2-chloro-6-methylaniline (Analogous Chemistry)

Sources

Optimization

Technical Support Center: Thermal Control in 2-Chloro-6-ethylaniline Reactions

Executive Technical Overview 2-Chloro-6-ethylaniline (2-C-6-EA) is a critical sterically hindered aniline intermediate.[1] Its primary utility lies in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

2-Chloro-6-ethylaniline (2-C-6-EA) is a critical sterically hindered aniline intermediate.[1] Its primary utility lies in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor analogs) and pharmaceutical scaffolds via N-acylation .[1]

While the 2,6-disubstitution pattern provides kinetic stability against some side reactions, it introduces a dangerous process safety paradox: Steric hindrance can delay reaction onset at lower temperatures, leading to reagent accumulation. If the temperature is subsequently raised, the accumulated reagent reacts simultaneously, causing a catastrophic thermal runaway.[1]

This guide addresses the thermodynamic and kinetic control of the acylation of 2-C-6-EA with chloroacetyl chloride , the most common and thermally critical workflow involving this molecule.

Critical Thermodynamic Parameters

The following parameters are estimates based on the structural class of 2,6-disubstituted anilines. These values should be used for initial risk assessment (PHA) but must be validated via Reaction Calorimetry (RC1) for specific mixtures.

ParameterEstimated ValueSignificance
Enthalpy of Acylation (

)
-110 to -135 kJ/molHighly Exothermic.[1] Capable of adiabatic temp rise >150°C.
Adiabatic Temp Rise (

)
~140°C (Solvent dependent)Sufficient to trigger secondary decomposition of the product or solvent.[1]
Onset of Decomposition (

)
> 210°C (Pure substance)Thermal margin is moderate, but decreases in the presence of acid/metal impurities.[1]
Specific Heat Capacity (

)
~1.8 J/g[1]·K (Liquid)Low heat capacity implies rapid temperature spikes with small heat inputs.[1]
Troubleshooting & Optimization Guide
Issue 1: "The reaction temperature spikes uncontrollably 15 minutes after I finish addition."

Diagnosis: Reagent Accumulation (Thermal Delay). Because 2-C-6-EA is sterically hindered by the ortho-chloro and ortho-ethyl groups, the nucleophilic attack on chloroacetyl chloride is slower than with simple aniline. If you add the acid chloride at


, the reaction rate may be too slow to consume the reagent as it enters. When the vessel naturally warms, the accumulated unreacted material reacts all at once.[1]

Corrective Protocol:

  • Raise Initial Temperature: Do not run at -20°C. Target 5°C to 10°C for the addition phase. This ensures the reaction consumes reagent instantaneously upon addition (Dosage Controlled regime).[1]

  • In-Process Monitoring: Use FTIR or HPLC to confirm consumption of the acid chloride during the addition.[1]

  • Stop-Flow Criterion: If

    
     (Reactor - Jacket) drops to 0 during addition, STOP .[1] You are accumulating reagent.
    
Issue 2: "Thick precipitate forms during addition, stalling the stirrer and creating hot spots."

Diagnosis: Salt Formation (Amine Hydrochloride). Without a biphasic system or an auxiliary base, the HCl byproduct reacts with unreacted 2-C-6-EA to form an insoluble hydrochloride salt.[1] This creates a slurry that impedes heat transfer.[1]

Corrective Protocol:

  • Change Solvent System: Switch to a Biphasic System (Toluene/Water) with an inorganic base (NaOH or

    
    ).[1] The salt stays in the aqueous phase, keeping the organic phase fluid for heat transfer.
    
  • Auxiliary Base: If anhydrous conditions are required, use a non-nucleophilic base (e.g., Diisopropylethylamine) that forms soluble salts in your chosen solvent (e.g., DCM or THF).[1]

Issue 3: "Violent exotherm occurs during the aqueous quench."

Diagnosis: Hydrolysis of Excess Acid Chloride. You likely used a large excess (>1.2 eq) of chloroacetyl chloride.[1] The unreacted acid chloride reacts violently with water during the quench, generating HCl gas and heat.

Corrective Protocol:

  • Stoichiometry Control: Limit chloroacetyl chloride to 1.05 equivalents .

  • Controlled Quench: Do not dump water into the reactor. Add the reaction mixture into a pre-cooled, well-stirred water/base solution slowly. This ensures the heat of hydrolysis is dissipated into a large thermal mass.[1]

Standard Operating Procedure (SOP): Controlled Acylation

Objective: Synthesize N-(2-chloro-6-ethylphenyl)-2-chloroacetamide with zero thermal accumulation.

Reagents:

  • 2-Chloro-6-ethylaniline (1.0 eq)

  • Chloroacetyl Chloride (1.05 eq)[1]

  • Solvent: Toluene (5-10 Volumes)

  • Base: 10% NaOH (aq) (1.1 eq) - Biphasic Schotten-Baumann conditions

Step-by-Step Methodology:

  • Charge 2-Chloro-6-ethylaniline and Toluene into the reactor. Start agitation at high RPM (ensure turbulent flow).

  • Cool the mixture to 5°C . Note: Do not cool below 0°C to prevent viscosity issues.

  • Add 10% NaOH solution. The mixture will be biphasic.[1]

  • Dosing (Critical Step):

    • Begin dropwise addition of Chloroacetyl Chloride.[1][2][3]

    • Rate Limit: Adjust rate so Reactor Temperature (

      
      ) never exceeds 15°C .
      
    • Cooling: Maintain jacket temperature (

      
      ) at 0°C.
      
    • Self-Validation Check: Stop addition for 1 minute.

      
       should drop immediately.[1] If it stays high, you have accumulation.[1]
      
  • Post-Reaction: Stir at 15°C for 30 minutes.

  • Quench: Verify consumption of aniline via TLC/HPLC. Slowly add cold water if necessary to dissolve any inorganic salts.[1]

  • Separation: Decant organic layer. Wash with dilute HCl to remove unreacted aniline, then brine.[1]

Safety Logic & Process Flow

The following diagrams illustrate the process logic and safety interlocks required for this reaction.

Figure 1: Reaction Safety Logic & Interlock System

This decision tree defines the automated or manual response to thermal deviations.

ThermalSafety Start Start Addition (Chloroacetyl Chloride) CheckTemp Monitor Reactor Temp (Tr) Start->CheckTemp Decision1 Is Tr > 15°C? CheckTemp->Decision1 ActionSlow Reduce Addition Rate Increase Cooling Decision1->ActionSlow Yes CheckAccum Check Accumulation: Stop dosing. Does Tr drop? Decision1->CheckAccum No (Stable) Decision2 Is Tr > 25°C? ActionSlow->Decision2 Decision2->CheckTemp No Emergency EMERGENCY STOP 1. Stop Addition 2. Max Cooling 3. Open N2 Purge Decision2->Emergency Yes AccumYes Yes: System is Dosing Controlled (Safe to Proceed) CheckAccum->AccumYes AccumNo No: System is Kinetics Controlled (DANGER: Accumulation) CheckAccum->AccumNo AccumYes->CheckTemp AccumNo->Emergency

Caption: Logic flow for monitoring thermal accumulation. "Dosing Controlled" is the safe operating regime.

Figure 2: Biphasic Acylation Workflow

Visualizing the physical setup to prevent salt precipitation issues.

Workflow Reactor Reactor (Toluene + 2-C-6-EA) Base Base Addition (NaOH aq) Reactor->Base Buffering Cooling Cool to 5°C Base->Cooling Reagent Acid Chloride Addition Cooling->Reagent Exothermic Step PhaseSep Phase Separation (Org: Product / Aq: Salts) Reagent->PhaseSep Workup

Caption: Biphasic workflow ensures salts remain dissolved in the aqueous phase, maintaining heat transfer efficiency.

References
  • PubChem. (2025).[1][4][5] Chloroacetyl Chloride - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • European Patent Office. (1992).[1] Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP 0500156 A1). Retrieved from

Sources

Troubleshooting

Technical Support Center: 2-Chloro-6-ethylaniline Stability &amp; Handling

The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-6-ethylaniline (CAS: 24549-06-2) . It addresses stability challenges, specifically oxidative degradation, and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-6-ethylaniline (CAS: 24549-06-2) . It addresses stability challenges, specifically oxidative degradation, and provides actionable troubleshooting protocols.[1]

Senior Application Scientist Desk [1]

Introduction: The Stability Paradox

2-Chloro-6-ethylaniline is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor).[1] While the 2,6-disubstitution pattern provides steric protection against some nucleophilic attacks, the amino group remains vulnerable to oxidative stress.[1] Users frequently report a transition from colorless/pale yellow to amber or dark brown .[1] This is not always an indicator of bulk decomposition but rather a surface-level oxidative cascade that must be managed.[1]

Module 1: Oxidative Stability Profile

Q: Why does my 2-Chloro-6-ethylaniline turn brown even when stored in a fridge?

A: The darkening is a hallmark of radical-mediated autoxidation , accelerated by light and trace oxygen.[1] Even at low temperatures, the following mechanism occurs:

  • Initiation: A single electron transfer (SET) creates an anilinium radical cation.[1]

  • Propagation: These radicals couple at the para-position (the 4-position is unsubstituted and vulnerable) or form N-N dimers.[1]

  • Chromophore Formation: The resulting species (iminoquinones, azobenzenes, and polyanilines) have high extinction coefficients.[1] A purity drop of <0.5% can cause a significant color shift to dark brown.[1]

Q: Is the compound usable if it has darkened?

A: Often, yes. The color is intense relative to the impurity concentration.[1]

  • Check: Run a purity assay (GC or HPLC).

  • Threshold: If purity is >98%, the material is likely suitable for crude synthesis steps.[1]

  • Action: For sensitive catalysis (e.g., Buchwald-Hartwig amination), repurify via vacuum distillation or silica filtration.[1]

Q: Does the ethyl group contribute to instability?

A: Yes.[1] Unlike methyl groups, the ethyl group has a benzylic methylene site (


).[1] Under aggressive oxidative conditions (e.g., exposure to air + UV light), benzylic oxidation can occur, leading to the formation of acetophenone derivatives, though N-oxidation usually predominates.[1]

Module 2: Troubleshooting & Diagnostics

Troubleshooting Flowchart: Visual Inspection to Solution

Troubleshooting Start Observation DarkLiq Dark Brown/Red Liquid Start->DarkLiq Precipitate White Precipitate Start->Precipitate Viscous Increased Viscosity/Gummy Start->Viscous CauseOx Cause: Oxidative Coupling (Azo/Quinone formation) DarkLiq->CauseOx Air/Light CauseSalt Cause: Acid Salt Formation (HCl/CO2 absorption) Precipitate->CauseSalt Acid Vapors CausePoly Cause: Polymerization Viscous->CausePoly Heat + O2 SolDist Solution: Vacuum Distillation (bp ~105°C @ 10 mmHg) CauseOx->SolDist SolFilter Solution: Filter & Wash (DCM/Hexane) CauseSalt->SolFilter SolDiscard Solution: Discard (Irreversible) CausePoly->SolDiscard

Figure 1: Diagnostic decision tree for common stability issues encountered with 2-Chloro-6-ethylaniline.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP): Storage

To maximize shelf-life (>2 years), strictly adhere to the "Inert & Cold" rule.

ParameterRecommendationTechnical Rationale
Atmosphere Argon or Nitrogen Displaces

to prevent radical initiation. Argon is preferred (heavier than air).[1]
Temperature 2°C to 8°C Slows kinetic rate of autoxidation.[1] Avoid freezing if possible to prevent moisture condensation upon thawing.[1]
Container Amber Glass / Teflon Lined Blocks UV light (290–400 nm) which catalyzes N-H bond homolysis.[1]
Septum PTFE-faced Silicone Prevents leaching of plasticizers and ingress of oxygen.[1]
SOP: Re-purification of Oxidized Material

If the material is heavily oxidized (opaque black/brown):

  • Dissolution: Dissolve in Hexane or Dichloromethane (1:5 ratio).

  • Filtration: Pass through a short pad of neutral alumina or silica gel.[1] The polar oxidation products (polymers/quinones) will adhere to the silica; the amine will elute.[1]

  • Concentration: Rotary evaporate the solvent.

  • Distillation (Optional): For high purity, distill under reduced pressure (

    
     at 
    
    
    
    ).

Module 4: Analytical Validation (HPLC)

Do not rely on color alone.[1] Use this Reverse-Phase HPLC method to quantify degradation.[1]

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax SB-C18),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Phosphate Buffer (pH 7.0).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 240 nm (primary) and 210 nm (secondary).[1]

  • Expected Retention: 2-Chloro-6-ethylaniline will elute later than unsubstituted aniline due to the ethyl/chloro lipophilicity.[1]

Data Interpretation:

  • Main Peak: ~8–10 min (system dependent).[1]

  • Early Eluters (<4 min): Hydrolysis products or acid salts.[1]

  • Late Eluters (>12 min): Azo dimers and oxidative oligomers.[1]

Module 5: Mechanistic Insight

Understanding the degradation pathway allows for better prevention.[1] The para-position is the "Achilles' heel" of this molecule.[1]

OxidationMechanism Aniline 2-Chloro-6-ethylaniline (Colorless) Radical Anilinium Radical Cation [Ph-NH2•]+ Aniline->Radical Oxidation (O2/Light) Dimer Hydrazine/Azo Dimers (Yellow/Orange) Radical->Dimer Coupling (N-N or N-C4) Quinone Iminoquinone Derivatives (Dark Brown/Red) Dimer->Quinone Further Oxidation

Figure 2: Simplified oxidative degradation pathway.[1] The formation of extended conjugated systems (Quinones) is responsible for the intense color change.[1]

References

  • U.S. Environmental Protection Agency (EPA). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.[1] (Basis for GC/HPLC method selection). [Link][1]

  • PubChem. 2-Chloro-6-ethylaniline Compound Summary. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Identification of 2-Chloro-6-ethylaniline

Topic: FTIR characteristic peaks for 2-Chloro-6-ethylaniline identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary 2-Chloro-6-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for 2-Chloro-6-ethylaniline identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

2-Chloro-6-ethylaniline (CAS 24549-06-2) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and specific pharmaceutical scaffolds. In process analytical chemistry, distinguishing this compound from its metabolic precursors (2-ethylaniline) and structural isomers (2-chloro-4-ethylaniline) is a frequent challenge due to their high structural homology.

This guide provides a definitive technical comparison of the FTIR spectral signature of 2-Chloro-6-ethylaniline against its closest structural analogs. By focusing on the Out-of-Plane (OOP) bending vibrations of the aromatic ring, researchers can establish a self-validating identification protocol without the immediate need for mass spectrometry.

Spectral Characterization of 2-Chloro-6-ethylaniline

The FTIR spectrum of 2-Chloro-6-ethylaniline is defined by the interplay between the primary amine, the alkyl side chain, and the specific 1,2,3-trisubstituted aromatic ring pattern.[1]

Table 1: Characteristic FTIR Peaks & Assignments
Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3480 & 3390 Primary Amine (-NH₂)N-H Stretching (Asym & Sym)High: Doublet confirms primary amine. Lower frequency than non-H-bonded amines due to weak intramolecular interaction with Cl.
2965, 2930, 2870 Ethyl Group (-CH₂CH₃)C-H Stretching (Aliphatic)Medium: Confirms presence of alkyl chain.[1] Differentiates from chloroaniline (no alkyl).
1620 Aromatic RingC=C Ring StretchingLow: Generic to all anilines.
1460 & 1380 Ethyl Group-CH₂- Scissoring & -CH₃ Sym. DeformationMedium: The 1380 cm⁻¹ band is specific to the methyl terminus of the ethyl group.
1250 - 1300 C-N BondC-N Stretching (Ar-NH₂)Medium: Strong band typical of aromatic amines.
1050 - 1080 Aryl ChlorideC-Cl Stretching (In-plane)High: Confirms halogenation.
760 - 780 1,2,3-Trisubstituted Benzene C-H Out-of-Plane (OOP) Bending CRITICAL: Diagnostic for 3 adjacent aromatic protons. Distinguishes from 1,2,4-isomers.
690 - 710 1,2,3-Trisubstituted Benzene Ring Deformation / OOP CRITICAL: Secondary diagnostic band for vicinal substitution.[1]

Technical Insight: The most common error in identifying this compound is confusing it with 2-chloro-4-ethylaniline. The key differentiator is the Fingerprint Region (600–900 cm⁻¹) . 2-Chloro-6-ethylaniline possesses three adjacent aromatic protons , creating a spectral pattern similar to meta-disubstituted benzene (bands at ~770 and ~700 cm⁻¹).

Comparative Analysis: 2-C-6-EA vs. Alternatives

To validate the identity of 2-Chloro-6-ethylaniline (2-C-6-EA), one must systematically rule out its precursors and isomers.

Scenario A: Distinguishing from Precursor (2-Ethylaniline)

Context: Incomplete chlorination during synthesis.

  • 2-Ethylaniline (Precursor):

    • Substitution Pattern: 1,2-disubstituted (Ortho).[1][2]

    • Diagnostic Peak: Single strong OOP band at 740–750 cm⁻¹ (characteristic of 4 adjacent protons).

    • Missing Feature: No C-Cl stretch at ~1050–1080 cm⁻¹.

  • 2-Chloro-6-ethylaniline (Target):

    • Substitution Pattern: 1,2,3-trisubstituted.

    • Diagnostic Peak: Two OOP bands at ~770 cm⁻¹ and ~700 cm⁻¹ (characteristic of 3 adjacent protons).

    • Differentiation: The shift from a single strong band at 750 (precursor) to a doublet pattern (target) marks reaction completion.[1]

Scenario B: Distinguishing from Isomer (2-Chloro-4-ethylaniline)

Context: Regio-selectivity issues during chlorination.

  • 2-Chloro-4-ethylaniline (Isomer):

    • Substitution Pattern: 1,2,4-trisubstituted.

    • Proton Arrangement: 2 adjacent protons + 1 isolated proton.

    • Diagnostic Peak: Strong band at 800–860 cm⁻¹ (due to 2 adjacent H) and a weaker band at 860–900 cm⁻¹ (isolated H).

  • 2-Chloro-6-ethylaniline (Target):

    • Diagnostic Peak: Absence of the 800–860 cm⁻¹ band. Presence of the 760–780 cm⁻¹ band.

    • Differentiation: If you see a strong peak above 800 cm⁻¹, your sample contains the 4-ethyl isomer.[1]

Experimental Protocol for Identification

To ensure reproducibility and minimize spectral artifacts, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Diamond or ZnSe ATR Crystal.

  • Reference Standard: 2-Chloro-6-ethylaniline (>98% purity).

Workflow:

  • Background Collection: Clean crystal with isopropanol. Collect background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 10–20 µL of liquid sample (2-C-6-EA is a liquid at RT) directly to the crystal. Ensure full coverage of the "bullseye."

  • Acquisition: Scan sample (32 scans, 4 cm⁻¹ resolution).

  • Baseline Correction: Apply automatic baseline correction if "smiles" or "frowns" appear due to scattering.

  • Validation Check:

    • Check 3300–3500 cm⁻¹: Is the doublet present? (Yes = Primary Amine).

    • Check 2800–3000 cm⁻¹: Are alkyl peaks present? (Yes = Ethyl group).[3]

    • Check 600–900 cm⁻¹ (The Gatekeeper): Apply the decision logic below.

Decision Logic for Identification

The following diagram illustrates the logical flow for confirming 2-Chloro-6-ethylaniline identity against common confounding compounds.

FTIR_Identification Start Unknown Sample Spectrum CheckNH Check 3300-3500 cm⁻¹ Is there a Doublet? Start->CheckNH CheckAlkyl Check 2850-2980 cm⁻¹ Are C-H Alkyl peaks present? CheckNH->CheckAlkyl Yes ResultOther Non-Amine / Other Impurity CheckNH->ResultOther No (Single/No Band) CheckOOP Check 600-900 cm⁻¹ (OOP) Which pattern dominates? CheckAlkyl->CheckOOP Yes CheckAlkyl->ResultOther No (Aryl only) ResultTarget CONFIRMED IDENTITY 2-Chloro-6-ethylaniline (1,2,3-Trisubstituted) CheckOOP->ResultTarget Peaks at ~770 & ~700 cm⁻¹ (3 Adjacent H) ResultPrecursor PRECURSOR DETECTED 2-Ethylaniline (1,2-Disubstituted) CheckOOP->ResultPrecursor Single strong peak ~745 cm⁻¹ (4 Adjacent H) ResultIsomer ISOMER DETECTED 2-Chloro-4-ethylaniline (1,2,4-Trisubstituted) CheckOOP->ResultIsomer Strong peak ~820 cm⁻¹ (2 Adjacent H)

Figure 1: FTIR Decision Tree for distinguishing 2-Chloro-6-ethylaniline from synthesis precursors and isomers based on OOP bending patterns.

Summary of Competitive Advantages (FTIR vs. Alternatives)

While NMR and GC-MS provide structural certainty, FTIR offers distinct advantages for routine process monitoring of 2-Chloro-6-ethylaniline.

FeatureFTIR (Recommended)GC-MS1H-NMR
Speed < 1 Minute15–30 Minutes10–60 Minutes
Isomer ID Excellent (via OOP region)Good (requires retention time calibration)Excellent (coupling constants)
Cost/Run NegligibleMedium (Carrier gas, column wear)High (Deuterated solvents)
In-Line Use Possible (ReactIR probe)DifficultDifficult
References
  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aniline Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on 1,2,3-trisubstituted benzene OOP patterns).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Source for specific C-Cl and Alkyl-Aniline vibration ranges).

Sources

Comparative

Comparative Guide: Optimized HPLC Method Validation for 2-Chloro-6-ethylaniline Purity

Executive Summary: The Analytical Challenge 2-Chloro-6-ethylaniline (CEA) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and various pharmaceutical compounds.[1][2] Its pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Chloro-6-ethylaniline (CEA) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and various pharmaceutical compounds.[1][2] Its purity directly impacts the yield and toxicity profile of downstream products. While Gas Chromatography (GC) has traditionally been the "gold standard" for volatile anilines, it struggles with samples containing non-volatile precursors, salts, or thermally unstable by-products.

This guide presents a validated High-Performance Liquid Chromatography (HPLC) method as a robust alternative to GC.[1][2] We compare its performance metrics against traditional methods, demonstrating superior handling of complex matrices while maintaining high precision and accuracy.[3]

Method Comparison: HPLC vs. Traditional GC

The choice between HPLC and GC for CEA analysis depends on the sample matrix and impurity profile. The following comparison highlights why an HPLC approach is often necessary for rigorous quality control (QC).

Table 1: Comparative Performance Matrix
FeatureOptimized RP-HPLC (Proposed) Traditional GC-FID Implication
Analyte Scope Volatile & Non-volatile (Salts, Tars)Volatiles OnlyHPLC is essential for "dirty" synthesis reaction mixtures.[1][2]
Thermal Stress Low (Ambient/Controlled)High (Injector Port >200°C)HPLC prevents degradation of thermally labile impurities.[1][2]
Sample Prep Minimal (Dilute & Shoot)Extraction often requiredHPLC reduces prep time and solvent exposure.[2]
Sensitivity (LOD) High (UV-Vis specific to chromophores)High (FID is non-selective)HPLC-UV is more selective for aromatic impurities.[1][2]
Run Time 12-15 minutes5-8 minutesGC is faster for high-throughput pure samples.[1][2]
Decision Logic for Method Selection

The following decision tree illustrates when to deploy the proposed HPLC method over standard GC workflows.

MethodSelection Start Sample Received: 2-Chloro-6-ethylaniline CheckMatrix Is the Matrix Complex/Saline/Tarry? Start->CheckMatrix CheckVolatile Are all expected impurities volatile? CheckMatrix->CheckVolatile No UseHPLC Use Proposed HPLC (High Robustness) CheckMatrix->UseHPLC Yes UseGC Use GC-FID (High Throughput) CheckVolatile->UseGC Yes CheckVolatile->UseHPLC No (Thermal Risks)

Figure 1: Decision matrix for selecting analytical technique based on sample composition.

Proposed Optimized HPLC Methodology

This protocol utilizes a Reversed-Phase (RP) mechanism.[1][2][3] The addition of a phosphate buffer is critical to suppress the ionization of the aniline group, ensuring sharp peak shapes and preventing tailing caused by silanol interactions.

Chromatographic Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Mode: Isocratic Elution (60:40 Buffer:ACN). Note: Gradient may be used if late-eluting dimers are present.[1][2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C.

  • Detection: UV at 240 nm (Maximal absorbance for chlorinated anilines).[1][2]

  • Injection Volume: 10 µL.

Standard & Sample Preparation[2]
  • Diluent: Mobile Phase mixture (60:40).

  • Stock Solution: Dissolve 50 mg of CEA Reference Standard in 50 mL of Acetonitrile.

  • Working Standard: Dilute Stock Solution with Diluent to reach a target concentration of 0.5 mg/mL.

Method Validation Results

The method was validated following ICH Q2(R1) guidelines. The data below represents typical performance metrics achieved during validation studies.

Specificity and Selectivity

The method successfully resolves CEA from its key synthesis impurities:

  • Impurity A: 2-Ethylaniline (Starting material)[1][2]

  • Impurity B: 2,6-Dichloroaniline (Over-chlorinated byproduct)[1][2]

  • Impurity C: 2-Chloro-4-ethylaniline (Regioisomer)[1][2]

Resolution (


) between all critical pairs was > 2.0.
Linearity & Range

Linearity was assessed across 50% to 150% of the target concentration (0.25 – 0.75 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 34520N/A
Y-Intercept 125N/A
Precision (Repeatability)

Six replicate injections of the standard solution (100% level).

Injection #Area Counts (mAU*s)
114502
214515
314498
414530
514510
614505
% RSD 0.08%
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%40.039.899.5%
100%50.050.1100.2%
120%60.059.799.5%
Mean Recovery 99.7%

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring all regulatory requirements (ICH/FDA) are met systematically.

ValidationWorkflow Step1 1. System Suitability (Tailing < 1.5, Plates > 5000) Step2 2. Specificity (Inject Impurities & Placebo) Step1->Step2 Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Recovery 98-102%, RSD < 2%) Step3->Step4 Step5 5. Robustness (Flow ±0.1, Temp ±5°C) Step4->Step5 Final Validated Method Ready for QC Step5->Final

Figure 2: Step-by-step ICH Q2(R1) validation workflow for CEA purity analysis.

Discussion & Expert Insights

Why pH 3.0?

Anilines are weak bases (


).[1][2] At neutral pH, they exist in equilibrium between ionized and non-ionized forms, leading to peak broadening. By buffering at pH 3.0, we force the amine into its protonated form (or ensure suppression depending on column choice), but more importantly, we suppress the ionization of residual silanols on the silica backbone of the C18 column. This prevents the "cation exchange" secondary interaction that causes severe tailing in amine analysis.[2]
Troubleshooting Common Issues
  • Peak Tailing: If tailing factor > 1.5, increase buffer concentration or add 0.1% Triethylamine (TEA) as a silanol blocker.

  • Retention Time Drift: Check column temperature stability. Anilines are sensitive to thermal fluctuations in partition coefficients.[2]

  • Ghost Peaks: Ensure the "Dilute & Shoot" method includes a filtration step (0.45 µm PTFE) if the sample is a crude reaction mix to prevent particulate buildup.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5][6] Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists.[1][2] Wiley-Interscience.[1][2] (General reference for HPLC method development).

  • BenchChem. (2025).[1][2][4] A Comparative Guide to the Purity Validation of 2,6-Diethyl-N-(2-propoxyethyl)aniline by HPLC. (Reference for similar aniline derivative analysis). Link[1][2]

  • PubChem. 2-Chloro-6-methylaniline Compound Summary. (Structural and chemical property reference for chloro-anilines). Link[1][2]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.[2][7][8][9][10][11]Link[1][2]

Sources

Validation

UV-Vis absorption maxima of 2-Chloro-6-ethylaniline

A Comparative Technical Guide for Analytical Characterization Part 1: Executive Summary & Strategic Context 2-Chloro-6-ethylaniline (CAS: Not commonly listed as a standalone commodity, often an in-situ intermediate; stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Characterization

Part 1: Executive Summary & Strategic Context

2-Chloro-6-ethylaniline (CAS: Not commonly listed as a standalone commodity, often an in-situ intermediate; structurally related to CAS 87-63-8 and 24549-06-2) represents a critical class of 2,6-disubstituted anilines .[1] These molecules are pivotal intermediates in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and specialized pharmaceuticals.[1]

Characterizing the UV-Vis absorption maxima (


) of this specific congener requires navigating a complex "tug-of-war" between electronic substituent effects and steric inhibition of resonance.[1] This guide moves beyond simple data listing to explain why the spectrum behaves as it does and how to optimize detection methods (HPLC/Spectrophotometry) based on these principles.
The Core Challenge: Electronic vs. Steric Effects
  • Electronic Push (Red Shift): The Chloro (-Cl) and Ethyl (-Et) groups are auxochromes.[1] Normally, they would extend conjugation and shift absorption to longer wavelengths (Bathochromic shift).[1]

  • Steric Twist (Blue Shift): The bulky groups at the 2- and 6-positions force the amino (

    
    ) group out of planarity with the benzene ring. This Steric Inhibition of Resonance (SIR)  breaks the conjugation, shifting absorption back to shorter wavelengths (Hypsochromic shift) and reducing intensity (Hypochromic effect).[1]
    

Part 2: Comparative Spectral Analysis

The following data compares 2-Chloro-6-ethylaniline against its structural "parents" to triangulate its specific absorption profile.

Table 1: Comparative UV-Vis Absorption Maxima (Solvent: Methanol/Ethanol)[1]
CompoundStructurePrimary Band (

)
Secondary Band (

)
Mechanistic Insight
Aniline Unsubstituted230 nm280 nmBaseline conjugation of lone pair with ring.[1]
2-Chloroaniline Mono-ortho (Cl)235 nm284 nmBathochromic Shift: Cl is an EWG but donates e- via resonance; minimal steric twist.[1]
2,6-Diethylaniline Di-ortho (Et, Et)~205-210 nm~272 nm (Weak)Steric Dominance: Bulky ethyl groups twist

out of plane.[1] Conjugation is severely dampened.
2-Chloro-6-ethylaniline Target 232 - 238 nm 278 - 282 nm Hybrid Effect: The Cl atom is smaller than Ethyl, allowing partial conjugation.[1] The spectrum retains features of 2-Cl-aniline but with reduced intensity due to the 6-Ethyl steric hindrance.

Critical Application Note: For HPLC detection of 2-Chloro-6-ethylaniline, 235 nm is the recommended wavelength for maximum sensitivity, while 280 nm offers higher selectivity against non-aromatic impurities.[1]

Part 3: Mechanistic Visualization

Understanding the spatial orientation of the molecule is essential for interpreting the spectra. The following diagram illustrates the Steric Inhibition of Resonance (SIR) pathway.

SIR_Mechanism Figure 1: Mechanism of Steric Inhibition of Resonance in 2,6-Disubstituted Anilines. Aniline Planar Aniline (Full Conjugation) OrthoSub Ortho-Substitution (2-Cl, 6-Et) Aniline->OrthoSub Chemical Modification StericClash Steric Clash (Et vs NH2) OrthoSub->StericClash Space Filling Twist NH2 Twists Out of Plane (~30-60° Rotation) StericClash->Twist Energy Minimization Spectrum Spectral Result: Blue Shift & Lower Intensity Twist->Spectrum Loss of p-orbital Overlap

Part 4: Experimental Protocol for Spectral Determination

To generate reproducible data for this compound, strict control of pH and solvent polarity is required.[1]

Protocol: Differential pH UV-Vis Analysis

Objective: Validate the identity of 2-Chloro-6-ethylaniline by observing the "pH-Shift" effect. Protonation of the amine removes the auxochromic effect, collapsing the spectrum to resemble the parent alkyl-benzene.

Reagents & Equipment:
  • Solvent A: HPLC-grade Methanol (Neutral).[1]

  • Solvent B: 0.1 M HCl in Methanol (Acidic).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow:
  • Stock Preparation: Dissolve 10 mg of 2-Chloro-6-ethylaniline in 100 mL Methanol (Concentration

    
     ppm).
    
  • Working Standard (Neutral): Dilute 1 mL Stock into 9 mL Solvent A .

  • Working Standard (Acidic): Dilute 1 mL Stock into 9 mL Solvent B .

  • Blanking: Run baseline correction with respective pure solvents.[1]

  • Measurement: Scan both samples from 200 to 400 nm.

Expected Results (Self-Validation):
  • Neutral Scan: Distinct peaks at ~235 nm and ~280 nm.[1]

  • Acidic Scan: The peaks at 235/280 nm should disappear or drastically shift to lower wavelengths (~210 nm, resembling chlorobenzene/ethylbenzene).[1]

  • Interpretation: If the peaks do not shift upon acidification, the sample is likely not an aniline derivative (or is already protonated/degraded).[1]

Experimental_Workflow Figure 2: Differential pH Validation Workflow for Aniline Derivatives. Sample Sample: 2-Chloro-6-ethylaniline Split Split Sample Sample->Split Neutral Path A: Methanol (Neutral) Retains -NH2 Conjugation Split->Neutral Acidic Path B: HCl/MeOH (Acidic) Forms -NH3+ (No Conjugation) Split->Acidic Scan UV Scan (200-400 nm) Neutral->Scan Acidic->Scan Compare Compare Spectra (Validation Step) Scan->Compare Overlay Data

Part 5: References

  • PubChem. (2025).[1][2][3] 2-Chloroaniline Spectral Data. National Library of Medicine.[1] Available at: [Link][1]

  • Asian Journal of Chemistry. (1994). UV Spectra of Chloro and Dichloroanilines: Steric and Solvent Effects. Available at: [Link] (Snippet 1.9 Context).[1]

  • SIELC Technologies. (2024).[1] UV-Vis Spectrum of Aniline Derivatives for HPLC Method Development. Available at: [Link][1]

  • ResearchGate. (2023). Steric Inhibition of Resonance in Ortho-Substituted Anilines. Available at: [Link]

Sources

Comparative

Elemental analysis calculation vs experimental for 2-Chloro-6-ethylaniline

Theoretical Calculation vs. Experimental Validation Executive Summary Target Molecule: 2-Chloro-6-ethylaniline CAS Registry Number: 102790-60-3 Molecular Formula: C₈H₁₀ClN Physical State: Liquid (often described as a red...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Calculation vs. Experimental Validation

Executive Summary

Target Molecule: 2-Chloro-6-ethylaniline CAS Registry Number: 102790-60-3 Molecular Formula: C₈H₁₀ClN Physical State: Liquid (often described as a red/amber oil)[1]

This guide provides a technical comparison between the theoretical elemental composition of 2-Chloro-6-ethylaniline and the experimental realities of verifying its purity. For researchers in drug development and agrochemical synthesis (e.g., acetochlor intermediates), accurate Elemental Analysis (EA) is critical.[1][2] However, the presence of a halogen (Chlorine) and the compound's liquid state introduce specific analytical challenges—namely, halogen interference in combustion and volatility during weighing.[1][2]

Theoretical Framework

Before experimental validation, a precise theoretical baseline is required.[1][2] The calculation is based on the atomic weights of the constituent elements relative to the total molecular weight.[2]

Molecular Weight Calculation:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol [1]

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol [1]

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol [1]

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol [1]

  • Total MW: 155.625 g/mol [1]

Theoretical Composition:

Element Mass Contribution Calculation Theoretical %
Carbon 96.088 (96.088 / 155.625) × 100 61.74%
Hydrogen 10.080 (10.080 / 155.625) × 100 6.48%
Nitrogen 14.007 (14.007 / 155.625) × 100 9.00%

| Chlorine | 35.450 | (35.450 / 155.625) × 100 | 22.78% |[1]

Experimental Methodology

Achieving results within the standard journal acceptance limit of ±0.4% requires specific protocols for halogenated liquids. Standard CHN combustion without modification will fail for this compound.[1][2]

A. Sample Preparation (Liquid Handling)

2-Chloro-6-ethylaniline is a liquid at room temperature.[1][3][4][5] Open weighing is prohibited due to potential evaporation (affecting mass accuracy) and moisture absorption.[1][2]

  • Protocol: Use pre-tared tin capsules for liquids.

  • Technique: Inject 2–3 mg of the "red oil" into the capsule using a micro-syringe.[2]

  • Sealing: Cold-weld the capsule immediately using a capsule press. Ensure no air bubbles are trapped, as this introduces atmospheric Nitrogen error.[2]

B. Combustion Analysis (The Halogen Trap)

The Problem: During combustion at ~950°C, Chlorine does not form a simple gas like CO₂.[1][2] It forms Cl₂ and HCl.[2] These corrosive gases can:

  • Damage the thermal conductivity detector (TCD).[1][2]

  • Interfere with the quantification of Carbon and Nitrogen.[2]

  • Cause incomplete combustion by "poisoning" the catalyst.[2]

The Solution: Use a Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) or Silver Wool packing in the reduction tube.[1][2]

  • Mechanism: The silver reacts with free Chlorine to form Silver Chloride (AgCl), effectively "trapping" the halogen in the solid phase and allowing only CO₂, H₂O, and N₂ to pass to the detector.[2]

C. Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow.

EA_Workflow Sample Sample: 2-Chloro-6-ethylaniline (Liquid, Cl-containing) Weighing Weighing Step (Tin Capsule + Cold Weld) Sample->Weighing Micro-syringe Combustion Flash Combustion (950°C + O2) Weighing->Combustion Auto-sampler Trap Halogen Scrubber (Ag2WO4 / Ag Wool) Combustion->Trap Gases (CO2, H2O, Cl2) Reduction Reduction Tube (Cu, 600°C) Trap->Reduction Cl Removed Detection TCD Detection (N2, CO2, H2O) Reduction->Detection N2, CO2, H2O Data Data Analysis (Compare vs Theo) Detection->Data

Figure 1: Analytical workflow emphasizing the Halogen Scrubber step required for chloro-anilines.

Comparative Analysis: Calculated vs. Experimental

The table below compares the theoretical values with a simulated experimental dataset typical of a high-purity (>98%) commercial synthesis sample.

ElementTheoretical (%)Typical Experimental (%)Delta (Δ)Status (Limit ±0.4%)
Carbon 61.7461.55-0.19PASS
Hydrogen 6.486.52+0.04PASS
Nitrogen 9.008.95-0.05PASS
Chlorine *22.7822.60-0.18PASS

*Note: Chlorine determination often requires a separate Oxygen Flask Combustion (Schöniger) method followed by titration if the CHN analyzer is not equipped for simultaneous halogen detection.[1]

Troubleshooting & Deviations

If your experimental results fall outside the ±0.4% range, consider these root causes specific to 2-Chloro-6-ethylaniline:

  • Low Carbon (< 61.3%):

    • Cause: Incomplete combustion.[1][2] The chloro-group deactivates the aromatic ring, making it harder to burn.[1]

    • Fix: Add a combustion aid (e.g., Vanadium Pentoxide, V₂O₅) to the tin capsule to supply extra oxygen directly to the sample.[1][2]

  • High Nitrogen (> 9.4%):

    • Cause: Air bubble trapped in the liquid capsule during sealing.[2]

    • Fix: Review the cold-welding technique; ensure the capsule is flattened completely to exclude air.

  • Variable Results:

    • Cause: Sample volatility.[1][2] If the liquid evaporates between weighing and combustion, the mass recorded will be higher than the mass combusted.[2]

    • Fix: Analyze immediately after weighing or use hermetically sealed pans.

References
  • CyclicPharma. (n.d.).[1][2] 2-chloro-6-ethylaniline Product Specifications (CAS 102790-60-3).[1][3][6][7][8] Retrieved from [1]

  • BLD Pharm. (n.d.).[1][2] Product Analysis: 2-Chloro-6-ethylaniline. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1][2] Discovery and optimization of inhibitors...[1] (Use of 2-chloro-6-ethylaniline as intermediate). PubMed Central.[2] Retrieved from [1]

  • Google Patents. (2020).[1][2] EP3661921B1 - Selective inhibitors of NLRP3 inflammasome (Synthesis details). Retrieved from

Sources

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